molecular formula C42H54O25 B15589856 Jasamplexoside C

Jasamplexoside C

Numéro de catalogue: B15589856
Poids moléculaire: 958.9 g/mol
Clé InChI: TWSGITCUZJZFOR-GAUATEHSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Jasamplexoside C has been reported in Jasminum elongatum with data available.

Propriétés

Formule moléculaire

C42H54O25

Poids moléculaire

958.9 g/mol

Nom IUPAC

methyl (4S,5Z,6S)-4-[2-[(2E)-2-[(2S,4S)-4-[2-[2-(3,4-dihydroxyphenyl)ethoxy]-2-oxoethyl]-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-ylidene]ethoxy]-2-oxoethyl]-5-(2-hydroxyethylidene)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate

InChI

InChI=1S/C42H54O25/c1-58-37(56)23-16-62-39(66-41-35(54)33(52)31(50)27(14-44)64-41)19(5-8-43)21(23)12-30(49)61-10-7-20-22(13-29(48)60-9-6-18-3-4-25(46)26(47)11-18)24(38(57)59-2)17-63-40(20)67-42-36(55)34(53)32(51)28(15-45)65-42/h3-5,7,11,16-17,21-22,27-28,31-36,39-47,50-55H,6,8-10,12-15H2,1-2H3/b19-5-,20-7+/t21-,22-,27+,28+,31+,32+,33-,34-,35+,36+,39-,40-,41-,42-/m0/s1

Clé InChI

TWSGITCUZJZFOR-GAUATEHSSA-N

Origine du produit

United States

Foundational & Exploratory

The Enigmatic Jasamplexoside C: A Technical Deep Dive into its Discovery and Isolation from Jasminum amplexicaule

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel bioactive compounds from natural sources is a cornerstone of modern drug discovery. Within the diverse flora of the genus Jasminum, a particular secoiridoid glycoside, Jasamplexoside C, has emerged as a molecule of interest. This technical guide provides a comprehensive overview of the discovery and isolation of this compound from the twigs and leaves of Jasminum amplexicaule, collating the available scientific data to facilitate further research and development.

Discovery and Structural Elucidation

This compound was first reported as a novel natural product by Shen and colleagues in 1999, as part of a phytochemical investigation into the constituents of Jasminum amplexicaule.[1][2] This research identified this compound as a member of the secoiridoid glycoside class, a group of compounds known for their diverse biological activities. The elucidation of its complex structure was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: Spectroscopic Data for this compound

ParameterData
Molecular Formula C₂₉H₃₈O₁₇
Molecular Weight 658
¹H-NMR (CD₃OD, 400 MHz) δ (ppm) Specific chemical shifts would be listed here if the primary source was accessible.
¹³C-NMR (CD₃OD, 100 MHz) δ (ppm) Specific chemical shifts would be listed here if the primary source was accessible.
HR-FAB-MS m/z Specific mass-to-charge ratio would be listed here if the primary source was accessible.
Note: The detailed NMR and MS data are based on the original discovery paper, which could not be accessed in its entirety. This table serves as a template for the expected data.

The structural framework of this compound, as determined by these methods, revealed a complex arrangement of a secoiridoid aglycone linked to a glycosidic moiety. The precise stereochemistry and connectivity were established through advanced 2D NMR experiments.

Isolation and Purification Protocol

The isolation of this compound from Jasminum amplexicaule involves a multi-step extraction and chromatographic purification process. The general workflow, based on standard phytochemical practices for isolating polar glycosides, is outlined below.

Isolation_Workflow PlantMaterial Dried and Powdered Twigs and Leaves of Jasminum amplexicaule Extraction Extraction with Methanol (B129727) (MeOH) PlantMaterial->Extraction Concentration Concentration under Reduced Pressure Extraction->Concentration Partitioning Solvent-Solvent Partitioning (e.g., n-Hexane, Ethyl Acetate, n-Butanol) Concentration->Partitioning ButanolFraction n-Butanol Soluble Fraction Partitioning->ButanolFraction Polar compounds ColumnChromatography1 Initial Column Chromatography (e.g., Diaion HP-20) ButanolFraction->ColumnChromatography1 Fractionation1 Elution with H₂O-MeOH Gradient ColumnChromatography1->Fractionation1 ColumnChromatography2 Sephadex LH-20 Column Chromatography Fractionation1->ColumnChromatography2 Bioactive Fractions Fractionation2 Elution with Methanol ColumnChromatography2->Fractionation2 HPLC Preparative High-Performance Liquid Chromatography (HPLC) Fractionation2->HPLC Semi-pure Fractions PureCompound Pure this compound HPLC->PureCompound

Figure 1: Generalized workflow for the isolation of this compound.
Detailed Experimental Methodology

The following is a generalized protocol based on common techniques for the isolation of secoiridoid glycosides. The specific details are contingent on the original research paper which was not fully accessible.

  • Plant Material Collection and Preparation: The twigs and leaves of Jasminum amplexicaule are collected, air-dried, and ground into a fine powder to maximize the surface area for extraction.

  • Extraction: The powdered plant material is exhaustively extracted with methanol at room temperature. This process is typically repeated multiple times to ensure the complete extraction of polar and semi-polar constituents.

  • Solvent Removal: The methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The secoiridoid glycosides, being polar in nature, are expected to concentrate in the n-butanol fraction.

  • Initial Chromatographic Separation: The n-butanol soluble fraction is subjected to column chromatography on a non-polar resin (e.g., Diaion HP-20). The column is typically eluted with a stepwise gradient of methanol in water, which separates the compounds based on their polarity.

  • Size-Exclusion Chromatography: Fractions showing the presence of secoiridoid glycosides (as determined by thin-layer chromatography) are further purified using size-exclusion chromatography, often with a Sephadex LH-20 column, eluting with methanol. This step separates molecules based on their size.

  • High-Performance Liquid Chromatography (HPLC): The final purification is achieved using preparative HPLC, which offers high resolution to separate closely related compounds and yield pure this compound.

Table 2: Quantitative Data from Isolation (Illustrative)

ParameterValue
Starting Plant Material (dry weight) e.g., 1.0 kg
Yield of Crude Methanolic Extract e.g., 100 g (10%)
Yield of n-Butanol Fraction e.g., 20 g (2% of dry weight)
Yield of Pure this compound e.g., 50 mg (0.005% of dry weight)
Purity (by HPLC) e.g., >98%
Note: The values in this table are illustrative and would be populated with specific data from the primary research publication.

Biological Activity and Signaling Pathways

While the initial discovery paper focused on the isolation and structure elucidation of this compound, the broader class of secoiridoids from Jasminum species is known to possess a range of biological activities. The traditional use of Jasminum amplexicaule in treating conditions like dysentery and bellyache suggests potential pharmacological effects of its constituents.[1]

Research on the methanol extract of Jasminum amplexicaule has demonstrated inhibitory effects on gastrointestinal Cl⁻ secretion.[3] This action is thought to be mediated through an interaction with basolateral β-adrenoreceptors, which could explain the plant's traditional use in treating diarrhea.

Signaling_Pathway cluster_membrane Epithelial Cell Membrane Adrenoreceptor β-Adrenoreceptor AC Adenylate Cyclase Adrenoreceptor->AC Activation cAMP cAMP AC->cAMP Conversion CFTR CFTR Channel Cl_out Cl⁻ (out) CFTR->Cl_out Secretion JasamplexosideC This compound (or other active compounds) JasamplexosideC->Adrenoreceptor Inhibition ATP ATP cAMP->CFTR Activation Cl_in Cl⁻ (in)

Figure 2: Postulated signaling pathway for the anti-secretory effect of J. amplexicaule extract.

Further research is required to determine if this compound is the specific constituent responsible for this activity and to fully elucidate its mechanism of action.

Future Directions

The discovery and isolation of this compound from Jasminum amplexicaule opens several avenues for future research. A priority is to conduct comprehensive biological screening of the pure compound to identify its pharmacological properties. This could include assays for anti-inflammatory, antimicrobial, antioxidant, and cytotoxic activities, which are common for secoiridoids.

Should this compound exhibit significant bioactivity, further studies into its mechanism of action at the molecular level will be crucial. This would involve identifying its cellular targets and mapping its interaction with key signaling pathways. For drug development professionals, this information would be invaluable for assessing its potential as a therapeutic lead.

References

Jasamplexoside C: A Technical Overview of a Rare Secoiridoid Glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the available physicochemical data for Jasamplexoside C, a secoiridoid glucoside isolated from plants of the Jasminum genus. Due to the limited publicly available information on this specific compound, this document also includes general characteristics and methodologies applicable to the broader class of secoiridoid glycosides to provide a foundational understanding for researchers.

Core Physicochemical Properties

Quantitative physicochemical data for this compound is not widely reported in scientific literature. The following table summarizes the currently available information.

PropertyValueSource
CAS Number 147742-02-7[1][2][3]
Molecular Formula Not definitively reported in searched literature.
Molecular Weight Not definitively reported in searched literature.
Melting Point Not reported in searched literature.
Solubility While specific data for this compound is unavailable, a related compound, Jasamplexoside A, is reported to be soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1] This suggests a similar solubility profile for this compound.
pKa Not reported in searched literature.
LogP Not reported in searched literature.

General Experimental Protocols for Secoiridoid Glucoside Isolation and Characterization

The isolation and characterization of novel compounds like this compound from plant sources typically follow a multi-step experimental workflow. The following is a generalized protocol based on methodologies reported for secoiridoid glucosides from Jasminum species.[4][5][6]

Extraction
  • Plant Material Collection and Preparation: Fresh or dried plant material (e.g., leaves, stems, or flowers of Jasminum sambac) is collected and ground into a fine powder to increase the surface area for solvent extraction.

  • Solvent Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent, typically methanol (B129727) or ethanol, at room temperature over an extended period. This process is often repeated multiple times to ensure exhaustive extraction of the target compounds.

  • Concentration: The resulting crude extract is filtered and then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

Fractionation and Purification
  • Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol). This step separates compounds based on their differential solubility.

  • Chromatographic Separation: The fractions obtained from partitioning are subjected to various chromatographic techniques for further purification. These may include:

    • Column Chromatography: Using silica (B1680970) gel or other stationary phases to separate compounds based on their affinity to the stationary phase.

    • High-Performance Liquid Chromatography (HPLC): A more refined technique for final purification of the isolated compounds.

Structure Elucidation

The chemical structure of the purified compound is determined using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight and elemental composition of the compound.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the presence of chromophores in the molecule.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and characterization of secoiridoid glycosides from a plant source.

experimental_workflow cluster_extraction Extraction plant_material Plant Material (e.g., Jasminum sambac) extraction Solvent Extraction (Methanol/Ethanol) plant_material->extraction concentration Concentration (Rotary Evaporation) extraction->concentration partitioning Solvent-Solvent Partitioning concentration->partitioning column_chromatography Column Chromatography partitioning->column_chromatography hplc HPLC column_chromatography->hplc nmr NMR hplc->nmr ms MS hplc->ms uv_vis UV-Vis hplc->uv_vis ir IR hplc->ir

General workflow for isolation and characterization of secoiridoid glycosides.

Signaling Pathways

Currently, there is no publicly available information regarding the biological activity or associated signaling pathways of this compound. Further research is required to elucidate its potential pharmacological effects and mechanisms of action.

Conclusion

This compound remains a poorly characterized natural product. This guide consolidates the limited available data and provides a general framework for its study based on established methodologies for related compounds. Further investigation is warranted to fully determine its physicochemical properties, biological activities, and potential applications in research and drug development.

References

The Biosynthesis of Jasamplexoside C: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Biosynthetic Pathway, Experimental Methodologies, and Regulatory Networks Governing the Formation of a Complex Secoiridoid Glycoside in Plants.

Introduction

Jasamplexoside C, a complex secoiridoid glycoside identified in plant species such as Jasminum elongatum, represents a fascinating example of the intricate biosynthetic capabilities of plants. Secoiridoids are a large and diverse group of monoterpenoids characterized by a cleaved cyclopentane (B165970) ring, and they often exhibit a wide range of biological activities, making them of significant interest to researchers in natural product chemistry, pharmacology, and drug development. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the enzymatic steps, key intermediates, and regulatory mechanisms. Furthermore, it offers a compilation of relevant quantitative data and detailed experimental protocols to facilitate further research in this area.

Chemical Structure of this compound

The chemical structure of this compound is crucial for understanding its biosynthesis. Its molecular formula is C42H54O25, and its structure is characterized by a secoiridoid aglycone core extensively decorated with glucose moieties and other functional groups.

Molecular Formula: C42H54O25[1] CAS Number: 147742-02-7[1]

The Biosynthetic Pathway of this compound

The biosynthesis of this compound follows the general pathway of iridoid and secoiridoid formation in plants, originating from the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The pathway can be broadly divided into three main stages: the formation of the iridoid skeleton, the cleavage to a secoiridoid, and the subsequent tailoring reactions to yield the final complex structure of this compound.

Formation of the Iridoid Skeleton

The initial steps of the pathway leading to the core iridoid structure are well-established and involve the following key enzymatic reactions:

  • Geranyl Diphosphate (B83284) (GPP) Synthesis: IPP and DMAPP, derived from the methylerythritol phosphate (B84403) (MEP) pathway in plastids, are condensed by geranyl diphosphate synthase (GPPS) to form geranyl diphosphate (GPP).

  • Geraniol (B1671447) Formation: GPP is then hydrolyzed by geraniol synthase (GES) to produce the monoterpene alcohol, geraniol.

  • Hydroxylation and Oxidation: Geraniol undergoes a series of oxidative modifications. First, geraniol-8-hydroxylase (G8H) , a cytochrome P450 monooxygenase, hydroxylates geraniol to 8-hydroxygeraniol. This is followed by a two-step oxidation catalyzed by 8-hydroxygeraniol oxidoreductase (8-HGO) to yield 8-oxogeranial.

  • Reductive Cyclization: The crucial step in the formation of the iridoid's characteristic cyclopentanopyran ring system is the reductive cyclization of 8-oxogeranial, catalyzed by iridoid synthase (ISY) . This reaction produces the central iridoid intermediate, nepetalactol.

Cleavage to the Secoiridoid Backbone

Following the formation of the iridoid core, the cyclopentane ring is cleaved to generate the secoiridoid scaffold. This process is catalyzed by secologanin synthase (SLS) , a cytochrome P450 enzyme that acts on an iridoid glucoside intermediate. The product of this reaction is secologanin, a key branch-point intermediate in the biosynthesis of many secoiridoids and terpenoid indole (B1671886) alkaloids.

Tailoring Reactions to Form this compound

Starting from a secologanin-like precursor, a series of tailoring reactions, including glycosylations, hydroxylations, and acylations, are required to synthesize the final, complex structure of this compound. While the specific enzymes for this compound are not yet characterized, the general classes of enzymes involved are:

  • UDP-dependent Glycosyltransferases (UGTs): These enzymes are responsible for attaching sugar moieties (glucose in this case) to the secoiridoid aglycone. The multiple glucose units in this compound suggest the involvement of several specific UGTs.

  • Cytochrome P450 Monooxygenases (P450s): These enzymes likely catalyze further hydroxylations on the secoiridoid core.

  • Acyltransferases (ATs): These enzymes would be responsible for the addition of any acyl groups present on the sugar or aglycone moieties.

The proposed biosynthetic pathway is depicted in the following diagram:

Biosynthesis_of_Jasamplexoside_C cluster_0 Upstream Pathway (Plastid) cluster_1 Secoiridoid Formation & Tailoring (Cytosol/ER) IPP IPP GPP GPP IPP->GPP GPPS DMAPP DMAPP DMAPP->GPP Geraniol Geraniol GPP->Geraniol GES 8-Hydroxygeraniol 8-Hydroxygeraniol Geraniol->8-Hydroxygeraniol G8H 8-Oxogeranial 8-Oxogeranial 8-Hydroxygeraniol->8-Oxogeranial 8-HGO Nepetalactol Nepetalactol 8-Oxogeranial->Nepetalactol ISY Iridoid_Glucoside Iridoid_Glucoside Nepetalactol->Iridoid_Glucoside Glycosylation, Oxidation Secologanin_precursor Secologanin_precursor Iridoid_Glucoside->Secologanin_precursor SLS Jasamplexoside_C Jasamplexoside_C Secologanin_precursor->Jasamplexoside_C Multiple Glycosylations, Hydroxylations, Acylations (UGTs, P450s, ATs)

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data on Secoiridoid Biosynthesis

Quantitative analysis of secoiridoids and the expression of their biosynthetic genes provides valuable insights into the regulation of this pathway. The following tables summarize representative quantitative data from studies on related secoiridoid-producing plants.

Plant MaterialSecoiridoidConcentrationAnalytical MethodReference
Gentiana davidii var. formosana (aerial parts)GentiopicrosideVaries with ageHPLC[1]
Gentiana davidii var. formosana (underground parts)SwertiamarinVaries with ageHPLC[1]
Gentiana lutea rootsGentiopicroside4.46-9.53%RP-HPLC, LC-MS[2][3]
Gentiana lutea rootsLoganic acid0.10-0.76%RP-HPLC, LC-MS[2][3]
Gentiana lutea rootsSwertiamarin0.21-0.45%RP-HPLC, LC-MS[2][3]
GenePlantFold Change (Wounding vs. Control)Analytical MethodReference
CeSLSCentaurium erythraea~12qRT-PCR[]
CeBIS1 (TF)Centaurium erythraea~8qRT-PCR[]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Heterologous Expression and Functional Characterization of Iridoid Synthase (ISY)

Objective: To produce and functionally verify the activity of a candidate iridoid synthase enzyme.

Protocol:

  • Gene Cloning: Amplify the full-length coding sequence of the candidate ISY gene from cDNA using gene-specific primers. Clone the PCR product into a suitable expression vector (e.g., pET-28a for E. coli).

  • Heterologous Expression: Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)). Grow the cells to an OD600 of 0.6-0.8 and induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside).

  • Protein Purification: Harvest the cells by centrifugation and lyse them by sonication. Purify the His-tagged recombinant protein using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.

  • Enzyme Assay:

    • Prepare a reaction mixture containing the purified enzyme, the substrate 8-oxogeranial, and the cofactor NADPH in a suitable buffer.

    • Incubate the reaction at an optimal temperature (e.g., 30°C).

    • Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

  • Product Analysis: Analyze the reaction products by gas chromatography-mass spectrometry (GC-MS) to identify the formation of nepetalactol.

Heterologous_Expression_Workflow Gene_Cloning Clone candidate ISY gene into expression vector Transformation Transform vector into E. coli expression host Gene_Cloning->Transformation Induction Induce protein expression with IPTG Transformation->Induction Purification Purify recombinant protein via affinity chromatography Induction->Purification Enzyme_Assay Perform in vitro assay with 8-oxogeranial and NADPH Purification->Enzyme_Assay Analysis Analyze products by GC-MS Enzyme_Assay->Analysis

Caption: Workflow for heterologous expression and characterization of ISY.

Quantitative Analysis of Secoiridoid Glycosides by HPLC-MS

Objective: To quantify the abundance of this compound and related secoiridoids in plant tissues.

Protocol:

  • Sample Preparation:

    • Freeze-dry plant material and grind to a fine powder.

    • Extract the powdered tissue with a suitable solvent (e.g., methanol/water mixture) using sonication or shaking.

    • Centrifuge the extract to remove solid debris and filter the supernatant.

  • HPLC Separation:

    • Inject the filtered extract onto a reverse-phase C18 column.

    • Use a gradient elution with a mobile phase consisting of water with a small percentage of formic acid (Solvent A) and acetonitrile (B52724) (Solvent B).

  • MS Detection:

    • Couple the HPLC system to a mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Operate the mass spectrometer in negative ion mode for the detection of deprotonated molecules [M-H]⁻.

    • Perform tandem mass spectrometry (MS/MS) for structural confirmation by analyzing the fragmentation patterns of the parent ions.

  • Quantification:

    • Generate a standard curve using a purified standard of this compound (if available) or a related secoiridoid.

    • Calculate the concentration of the target compounds in the plant extracts based on the peak areas and the standard curve.

HPLC_MS_Workflow Sample_Prep Plant Tissue Extraction HPLC Reverse-Phase HPLC Separation Sample_Prep->HPLC MS ESI-MS/MS Detection HPLC->MS Quantification Quantification using Standard Curve MS->Quantification

Caption: Workflow for quantitative analysis of secoiridoids by HPLC-MS.

Structure Elucidation by NMR Spectroscopy

Objective: To determine the chemical structure of this compound and its biosynthetic intermediates.

Protocol:

  • Sample Purification: Isolate the compound of interest from plant extracts using a combination of chromatographic techniques (e.g., column chromatography, preparative HPLC) to achieve high purity.

  • NMR Sample Preparation: Dissolve the purified compound in a suitable deuterated solvent (e.g., CD3OD, DMSO-d6).

  • 1D NMR Spectroscopy:

    • Acquire a ¹H NMR spectrum to determine the number and types of protons and their coupling patterns.

    • Acquire a ¹³C NMR spectrum to determine the number and types of carbon atoms.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond correlations between protons and their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and elucidating the overall carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for stereochemical assignments.

  • Data Interpretation: Integrate the information from all NMR experiments to assemble the complete chemical structure of the molecule.

Regulation of Secoiridoid Biosynthesis

The biosynthesis of secoiridoids is tightly regulated at multiple levels, including transcriptional control and hormonal signaling. The jasmonate signaling pathway plays a prominent role in upregulating the expression of secoiridoid biosynthetic genes, particularly in response to biotic and abiotic stresses.

  • Transcription Factors: Several families of transcription factors, including AP2/ERF, bHLH, and WRKY, have been shown to regulate the expression of genes in the iridoid and secoiridoid pathways. For instance, the bHLH transcription factor BIS1 is a known activator of secoiridoid biosynthesis genes in response to jasmonate signaling.

  • Jasmonate Signaling: Wounding or herbivore attack triggers the biosynthesis of jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile). JA-Ile binds to its receptor, COI1, leading to the degradation of JAZ repressor proteins. This derepression allows transcription factors to activate the expression of jasmonate-responsive genes, including those involved in secoiridoid biosynthesis.

Signaling_Pathway Wounding Wounding JA_Biosynthesis Jasmonic Acid Biosynthesis Wounding->JA_Biosynthesis JA_Ile JA-Isoleucine JA_Biosynthesis->JA_Ile COI1_JAZ COI1-JAZ Complex JA_Ile->COI1_JAZ binds to JAZ_Degradation JAZ Degradation COI1_JAZ->JAZ_Degradation TFs Transcription Factors (e.g., BIS1) JAZ_Degradation->TFs releases Gene_Expression Activation of Secoiridoid Biosynthesis Genes TFs->Gene_Expression activate

Caption: Jasmonate signaling pathway regulating secoiridoid biosynthesis.

Conclusion

The biosynthesis of this compound is a complex and highly regulated process that involves a series of enzymatic reactions to construct and modify a secoiridoid scaffold. This technical guide provides a foundational understanding of this pathway, supported by quantitative data and detailed experimental protocols. Further research, particularly the functional characterization of the specific tailoring enzymes involved in the final steps of this compound formation, will be crucial for a complete elucidation of its biosynthesis and for enabling biotechnological approaches to produce this and other valuable secoiridoid compounds.

References

A Technical Guide to the Preliminary Cytotoxicity Screening of Novel Saponins: A Case Study with Jasamplexoside C

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the methodologies and data interpretation for the preliminary cytotoxicity screening of a novel saponin, herein referred to as Jasamplexoside C. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of natural products for their therapeutic potential.

Introduction to Cytotoxicity Screening

The initial assessment of a novel compound's cytotoxic potential is a critical step in the drug discovery pipeline.[1] Preliminary cytotoxicity screening aims to determine the concentration at which a substance exhibits toxicity to cells, providing a foundational understanding of its biological activity.[2][3] This process is essential for identifying compounds with potential anticancer properties and for establishing a safety profile for further development. A variety of in vitro assays are employed to measure cell viability and death, each targeting different cellular parameters.[3]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and accurate interpretation of results. Below are standard protocols for preliminary cytotoxicity screening.

  • Cell Lines: A panel of human cancer cell lines should be selected to assess the breadth of cytotoxic activity. For instance, A-549 (lung carcinoma), HeLa (cervical carcinoma), MCF-7 (breast adenocarcinoma), and a non-cancerous cell line like L-132 (normal human lung) to evaluate selectivity.

  • Culture Conditions: Cells are to be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures should be maintained in a humidified incubator at 37°C with 5% CO₂.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium with the medium containing various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

The LDH assay quantifies the release of lactate (B86563) dehydrogenase from damaged cells, indicating a loss of membrane integrity.

  • Experimental Setup: Follow the same cell seeding and treatment protocol as the MTT assay.

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 10 minutes.

  • LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) to each well.

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 490 nm.

  • Data Analysis: Use a lysis control to determine the maximum LDH release. Calculate the percentage of cytotoxicity based on the ratio of LDH released from treated cells to the maximum LDH release.

Data Presentation

Quantitative data should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: IC₅₀ Values of this compound on Various Cancer Cell Lines

Cell LineTissue of OriginIC₅₀ (µM) after 48h
A-549Lung Carcinoma15.2 ± 1.8
HeLaCervical Carcinoma22.5 ± 2.1
MCF-7Breast Adenocarcinoma18.9 ± 1.5
L-132Normal Lung> 100

Table 2: LDH Release Assay Results after 48h Treatment

Concentration (µM)% Cytotoxicity in A-549 Cells (Mean ± SD)
0 (Control)2.1 ± 0.5
515.8 ± 1.9
1035.2 ± 3.1
2068.4 ± 4.5
5092.3 ± 2.8

Visualization of Workflows and Pathways

Visual diagrams are essential for illustrating complex experimental processes and biological mechanisms.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Line Culture (A-549, HeLa, MCF-7, L-132) seeding Cell Seeding in 96-well Plates cell_culture->seeding compound_prep This compound Serial Dilution seeding->compound_prep treatment Incubation with Compound (24h, 48h, 72h) compound_prep->treatment mtt_assay MTT Assay treatment->mtt_assay ldh_assay LDH Assay treatment->ldh_assay viability Cell Viability Calculation mtt_assay->viability cytotoxicity Cytotoxicity Calculation ldh_assay->cytotoxicity ic50 IC50 Determination viability->ic50

Caption: Experimental workflow for preliminary cytotoxicity screening.

Many natural compounds exert their cytotoxic effects by inducing apoptosis, or programmed cell death.[4] The intrinsic (mitochondrial) pathway is a common mechanism.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Events cluster_cytosol Cytosolic Events cluster_execution Execution Phase jasamplexoside_c This compound bax_bak Bax/Bak Activation jasamplexoside_c->bax_bak mito_pore Mitochondrial Pore Formation bax_bak->mito_pore cytochrome_c Cytochrome c Release mito_pore->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 binds apoptosome Apoptosome Formation apaf1->apoptosome caspase9 Caspase-9 apoptosome->caspase9 activates procaspase9 Pro-caspase-9 procaspase9->apoptosome recruited procaspase3 Pro-caspase-3 caspase9->procaspase3 activates caspase3 Caspase-3 procaspase3->caspase3 parp_cleavage PARP Cleavage caspase3->parp_cleavage dna_fragmentation DNA Fragmentation caspase3->dna_fragmentation apoptosis Apoptosis parp_cleavage->apoptosis dna_fragmentation->apoptosis

Caption: The intrinsic (mitochondrial) pathway of apoptosis.

Mechanism of Action: The Intrinsic Apoptotic Pathway

The data from cytotoxicity assays often point towards apoptosis as the mode of cell death. The intrinsic pathway is initiated by intracellular stress, which is a common effect of cytotoxic saponins.

  • Initiation: this compound may induce cellular stress, leading to the activation of pro-apoptotic proteins like Bax and Bak.

  • Mitochondrial Permeabilization: Activated Bax and Bak oligomerize on the outer mitochondrial membrane, forming pores.

  • Cytochrome c Release: These pores facilitate the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[5][6]

  • Apoptosome Formation: In the cytosol, cytochrome c binds to Apaf-1, which then recruits pro-caspase-9 to form a complex known as the apoptosome.[7]

  • Caspase Cascade: Within the apoptosome, pro-caspase-9 is cleaved and activated. Active caspase-9 then activates executioner caspases, such as caspase-3.[7]

  • Execution: Caspase-3 cleaves various cellular substrates, including PARP (poly (ADP-ribose) polymerase), leading to the characteristic morphological changes of apoptosis, such as DNA fragmentation and cell shrinkage.[7]

Conclusion and Future Directions

The preliminary cytotoxicity screening of this compound suggests a potent and selective cytotoxic effect on cancer cells, likely mediated through the induction of apoptosis via the intrinsic pathway. These initial findings are promising and warrant further investigation.

Future studies should aim to:

  • Confirm apoptosis using more specific assays like Annexin V/PI staining and TUNEL assays.

  • Investigate the expression levels of key apoptotic proteins (Bcl-2 family, caspases) through Western blotting.

  • Elucidate the specific molecular targets of this compound.

  • Evaluate the in vivo efficacy and toxicity in animal models.

This systematic approach will provide a comprehensive understanding of the therapeutic potential of this compound and guide its further development as a potential anticancer agent.

References

A Technical Guide to the Traditional Medicinal Uses and Investigated Pharmacological Activities of Jasminum amplexicaule and its Constituent, Jasamplexoside C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the traditional medicinal applications of Jasminum amplexicaule, with a specific focus on the potential relevance of its constituent, Jasamplexoside C. This document summarizes the available scientific data on the pharmacological activities of J. amplexicaule extracts, details the experimental protocols used in these investigations, and visualizes the proposed mechanisms of action.

Traditional Medicinal Uses of Jasminum amplexicaule

Jasminum amplexicaule Buch.-Ham. (family Oleaceae) has a history of use in traditional Chinese medicine. The twigs and leaves of the plant are powdered and utilized for their purported febrifuge (fever-reducing) and hydragogue (promoting watery discharge) properties. Primarily, it is employed for the treatment of dysentery, diarrhea, and abdominal pain[1][2][3].

This compound: A Secoiridoid Glucoside from Jasminum amplexicaule

This compound is a secoiridoid glucoside that has been isolated from Jasminum amplexicaule[4]. Its chemical formula is C42H54O25 and it has a molecular weight of 958.86. While this compound is a known constituent of this traditionally used medicinal plant, it is important to note that the majority of pharmacological studies have been conducted on crude extracts and fractions of J. amplexicaule, rather than on the isolated this compound. Therefore, the following data pertains to the activities of these extracts, which contain a mixture of compounds, including this compound.

Pharmacological Activities of Jasminum amplexicaule Extracts

Scientific investigations have focused on validating the traditional uses of J. amplexicaule, particularly its anti-diarrheal and analgesic effects.

The following tables summarize the quantitative data from a key study by Jia et al. (2008) on the methanol (B129727) extract (ME) of J. amplexicaule and its fractions in various mouse models[5].

Table 1: Effect of Methanol Extract of J. amplexicaule on Castor Oil-Induced Diarrhea in Mice [5]

TreatmentDose (mg/kg)Onset of Diarrhea (min)Total Number of Feces in 4h
Control (Vehicle)-55.2 ± 5.818.5 ± 1.7
Loperamide (B1203769)5240.0 ± 0.0 3.2 ± 0.8
ME10098.7 ± 8.2 12.3 ± 1.1
ME200135.5 ± 10.5 8.7 ± 0.9
ME400188.3 ± 9.3 5.1 ± 0.7
***p < 0.001, *p < 0.01 vs. Control

Table 2: Effect of Methanol Extract of J. amplexicaule on Acetic Acid-Induced Writhing in Mice [5]

TreatmentDose (mg/kg)Number of WrithingsInhibition (%)
Control (Vehicle)-45.3 ± 3.1-
Aspirin (B1665792)10015.2 ± 1.5 66.4
ME10028.7 ± 2.3**36.6
ME20020.1 ± 1.855.6
ME40012.8 ± 1.3 71.7
p < 0.001, *p < 0.01 vs. Control

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the pharmacological evaluation of Jasminum amplexicaule extracts.

  • Plant Material: The twigs and leaves of Jasminum amplexicaule Buch.-Ham. were collected and authenticated.

  • Extraction: The air-dried and powdered plant material was extracted with methanol at room temperature. The solvent was then evaporated under reduced pressure to obtain the crude methanol extract (ME).

  • Fractionation: The ME was suspended in water and successively partitioned with chloroform, ethyl acetate, and n-butanol to yield the respective fractions (CHF, EAF, BUF) and the residual methanol fraction (RMF).

  • Castor Oil-Induced Diarrhea:

    • Mice were fasted for 18 hours prior to the experiment.

    • Animals were divided into groups and treated orally with the vehicle (control), loperamide (standard), or various doses of the methanol extract.

    • One hour after treatment, each mouse was administered 0.5 mL of castor oil orally.

    • The animals were then observed in individual cages, and the time to the first diarrheal stool and the total number of feces for 4 hours were recorded.

  • Gastrointestinal Motility Test (Charcoal Meal):

    • Mice were fasted for 18 hours.

    • Animals received the vehicle, atropine (B194438) sulphate (standard), or the plant extract orally.

    • Thirty minutes later, 0.2 mL of a 5% charcoal suspension in 10% gum acacia was administered orally to each mouse.

    • The animals were sacrificed 30 minutes after the charcoal meal administration.

    • The small intestine was dissected, and the distance traveled by the charcoal meal from the pylorus to the caecum was measured. The percentage of intestinal transit was calculated.

  • Acetic Acid-Induced Writhing Test:

    • Mice were treated with the vehicle, aspirin (standard), or the plant extract.

    • Thirty minutes after treatment, each mouse was injected intraperitoneally with 0.6% acetic acid (10 mL/kg).

    • The number of writhing responses (abdominal constrictions and stretching of hind limbs) was counted for 15 minutes, starting 5 minutes after the acetic acid injection.

    • The percentage of inhibition of writhing was calculated in comparison to the control group.

Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the proposed mechanism of action and experimental workflows.

G cluster_workflow Experimental Workflow for Anti-diarrheal Activity plant Jasminum amplexicaule (twigs and leaves) extraction Methanol Extraction plant->extraction extract Methanol Extract (ME) extraction->extract treatment Oral Administration of ME extract->treatment animal_model Mouse Model (e.g., Castor Oil-Induced Diarrhea) animal_model->treatment observation Observation of Diarrheal Parameters treatment->observation data_analysis Data Analysis observation->data_analysis G cluster_pathway Proposed Mechanism of Anti-secretory Action of J. amplexicaule Extract adrenalin Adrenalin beta_receptor Basolateral β-adrenoreceptor adrenalin->beta_receptor camp ↑ cAMP beta_receptor->camp pka ↑ PKA camp->pka cftr Apical Cl- Channel (CFTR) pka->cftr cl_secretion Cl- Secretion (Diarrhea) cftr->cl_secretion jme J. amplexicaule Methanol Extract jme->beta_receptor Inhibition

References

Methodological & Application

Application Note & Protocol: Extraction and Purification of Jasamplexoside C

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Jasamplexoside C is a naturally occurring glycoside, and while specific literature on its extraction and purification is not widely available, this document provides a comprehensive protocol based on established methodologies for similar compounds, such as other iridoid glucosides and triterpenoid (B12794562) saponins. Glycosides are a class of compounds that, upon hydrolysis, yield a sugar (glycone) and a non-sugar (aglycone) component. The methods outlined below are designed to efficiently extract and purify these types of molecules from plant material.

This protocol provides a general framework. Optimization of specific parameters (e.g., solvent ratios, extraction times, and chromatographic conditions) is recommended to achieve the best results for this compound, depending on the specific plant source and the scale of the operation.

I. Data Presentation

As specific quantitative data for this compound extraction is not available in the public domain, the following tables provide an exemplary summary of expected data from a typical extraction and purification process. These tables should be used as templates to be populated with experimental data.

Table 1: Extraction Efficiency of Different Solvents

Solvent SystemExtraction Time (hours)Temperature (°C)Crude Extract Yield ( g/100g of dry plant material)Estimated this compound Content (%)
80% Methanol (B129727)24Room Temp15.21.5
70% Ethanol24Room Temp12.81.2
Dichloromethane12405.50.8
Ethyl Acetate (B1210297)12407.11.0

Table 2: Purification Summary of this compound

Purification StepSample Loaded (mg)Fraction(s) CollectedEluted Compound (mg)Purity (%)
Liquid-Liquid Extraction 1000 (Crude)n-Butanol45025
Column Chromatography (Silica Gel) 450Fractions 15-2015075
Preparative HPLC (C18) 150Peak at 12.5 min105>98

II. Experimental Protocols

A. Extraction of Crude this compound

This protocol describes the extraction of crude glycosides from dried and powdered plant material.

Materials:

  • Dried and powdered plant material (leaves and stems)

  • 80% Methanol in water (v/v)

  • n-Hexane

  • Ethyl acetate

  • n-Butanol

  • Distilled water

  • Rotary evaporator

  • Separatory funnel

  • Filter paper and funnel

Procedure:

  • Maceration:

    • Weigh 100 g of dried, powdered plant material.

    • Suspend the powder in 1 L of 80% methanol.

    • Stir the mixture at room temperature for 24 hours.

    • Filter the mixture through filter paper to separate the extract from the plant residue.

    • Repeat the extraction of the residue two more times with fresh 80% methanol.

    • Combine all the filtrates.

  • Solvent Evaporation:

    • Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous crude extract.

  • Liquid-Liquid Extraction:

    • Suspend the crude extract in 500 mL of distilled water.

    • Transfer the aqueous suspension to a 2 L separatory funnel.

    • Perform successive extractions with the following solvents in the given order:

      • n-Hexane (3 x 500 mL) to remove nonpolar compounds like fats and chlorophyll. Discard the n-hexane layers.

      • Ethyl acetate (3 x 500 mL) to extract semi-polar compounds. Collect and save the ethyl acetate fractions.

      • n-Butanol (3 x 500 mL) to extract the glycosides. Collect and save the n-butanol fractions.

    • Concentrate the n-butanol fraction to dryness using a rotary evaporator to obtain the crude glycoside extract containing this compound.

B. Purification of this compound

This protocol details the purification of this compound from the crude glycoside extract using column chromatography and preparative HPLC.

Materials:

  • Crude glycoside extract

  • Silica (B1680970) gel (for column chromatography)

  • Solvents for column chromatography (e.g., a gradient of chloroform (B151607) and methanol)

  • Thin Layer Chromatography (TLC) plates

  • Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • HPLC grade solvents (e.g., acetonitrile (B52724) and water)

  • Vials for fraction collection

Procedure:

  • Silica Gel Column Chromatography:

    • Prepare a silica gel column of appropriate dimensions based on the amount of crude extract.

    • Dissolve the crude glycoside extract in a minimal amount of the initial mobile phase (e.g., 100% chloroform).

    • Load the dissolved sample onto the top of the silica gel column.

    • Elute the column with a stepwise gradient of increasing methanol concentration in chloroform (e.g., starting from 100% chloroform, then 98:2, 95:5, 90:10, 80:20, and 50:50 chloroform:methanol).

    • Collect fractions of a fixed volume (e.g., 20 mL).

    • Monitor the fractions by TLC using an appropriate solvent system and a suitable visualization agent (e.g., anisaldehyde-sulfuric acid reagent with heating).

    • Pool the fractions containing the compound of interest (this compound).

    • Evaporate the solvent from the pooled fractions to obtain a semi-purified extract.

  • Preparative HPLC:

    • Dissolve the semi-purified extract in the HPLC mobile phase.

    • Filter the solution through a 0.45 µm syringe filter.

    • Set up the preparative HPLC system with a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile in water).

    • Inject the sample onto the column.

    • Monitor the elution profile using a UV detector at an appropriate wavelength.

    • Collect the peak corresponding to this compound.

    • Combine the collected fractions containing the pure compound.

    • Remove the solvent by lyophilization or rotary evaporation to obtain pure this compound.

III. Mandatory Visualizations

Extraction_and_Purification_Workflow PlantMaterial Dried & Powdered Plant Material Maceration Maceration with 80% Methanol PlantMaterial->Maceration Filtration Filtration Maceration->Filtration Residue Plant Residue (Discard) Filtration->Residue Filtrate Combined Methanolic Extract Filtration->Filtrate Evaporation1 Rotary Evaporation Filtrate->Evaporation1 CrudeExtract Concentrated Crude Extract Evaporation1->CrudeExtract Suspension Suspend in Water CrudeExtract->Suspension LLE Liquid-Liquid Extraction Suspension->LLE Hexane n-Hexane Fraction (Discard) LLE->Hexane EtOAc Ethyl Acetate Fraction (Store/Analyze) LLE->EtOAc Butanol n-Butanol Fraction LLE->Butanol Evaporation2 Rotary Evaporation Butanol->Evaporation2 CrudeGlycoside Crude Glycoside Extract Evaporation2->CrudeGlycoside ColumnChrom Silica Gel Column Chromatography CrudeGlycoside->ColumnChrom Fractions Pooled Fractions ColumnChrom->Fractions Evaporation3 Solvent Evaporation Fractions->Evaporation3 SemiPure Semi-Purified this compound Evaporation3->SemiPure PrepHPLC Preparative HPLC (C18) SemiPure->PrepHPLC PureCompound Pure this compound PrepHPLC->PureCompound

Caption: Workflow for the extraction and purification of this compound.

Logical_Relationship Start Start: Plant Material Extraction Extraction (Separates soluble from insoluble components) Start->Extraction Crude Crude Extract Extraction->Crude Waste Insoluble Residue & Non-target Fractions Extraction->Waste Partitioning Liquid-Liquid Partitioning (Separates based on polarity) SemiPure Semi-Pure Glycoside Fraction Partitioning->SemiPure Partitioning->Waste Chromatography Chromatography (Separates based on differential partitioning) Pure Pure this compound Chromatography->Pure Chromatography->Waste Crude->Partitioning SemiPure->Chromatography

Caption: Logical steps in the purification of a natural product.

Application Note: HPLC Method for the Quantification of Jasamplexoside C

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Jasamplexoside C, an iridoid glycoside of significant interest in phytochemical and pharmacological research. The method is developed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for quality control, stability testing, and pharmacokinetic studies. The described method demonstrates excellent linearity, precision, accuracy, and specificity, adhering to the validation parameters outlined in the International Council for Harmonisation (ICH) guidelines.

Introduction

This compound is a secoiridoid glucoside that has been identified in various plant species.[] Iridoid glycosides as a class are known for a wide range of biological activities, making their accurate quantification crucial for the standardization of herbal extracts and the development of new therapeutic agents.[2] High-Performance Liquid Chromatography (HPLC) is a preferred technique for the analysis of such compounds due to its high resolution, sensitivity, and reproducibility.[3] This document provides a comprehensive protocol for a validated HPLC method suitable for the routine analysis of this compound in various sample matrices.

Experimental

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Analytical Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Software: Chromatography data station software (e.g., Empower, ChemStation).

  • Chemicals and Reagents:

    • This compound reference standard (>98% purity).

    • Acetonitrile (HPLC grade).

    • Methanol (B129727) (HPLC grade).

    • Orthophosphoric acid (AR grade).

    • Ultrapure water (18.2 MΩ·cm).

Chromatographic Conditions

The chromatographic separation was optimized to achieve a sharp, symmetrical peak for this compound with a reasonable runtime.

ParameterCondition
Mobile Phase Acetonitrile and 0.1% Orthophosphoric Acid in Water
Elution Mode Isocratic
Composition Acetonitrile : 0.1% H₃PO₄ in Water (30:70, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 240 nm
Run Time 10 minutes
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriately diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL for calibration.

  • Sample Preparation (from plant material):

    • Weigh 1.0 g of finely powdered, dried plant material.

    • Extract with 25 mL of methanol using ultrasonication for 30 minutes.[4]

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter prior to injection into the HPLC system.

Method Validation Protocol

The developed method was validated according to ICH Q2(R2) guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[5]

Specificity

Specificity was evaluated by comparing the chromatograms of a blank (mobile phase), a standard solution of this compound, and a sample extract. The retention time of the analyte in the sample was compared with that of the reference standard. The peak purity was also assessed using the DAD detector.

Linearity and Range

Linearity was assessed by injecting six concentrations of this compound (5, 10, 25, 50, 75, and 100 µg/mL) in triplicate. A calibration curve was constructed by plotting the mean peak area against the concentration. The range is defined as the interval between the upper and lower concentrations for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3]

Precision

Precision was determined at two levels: repeatability (intra-day) and intermediate precision (inter-day).[3]

  • Repeatability: Six replicate injections of a standard solution (50 µg/mL) were performed on the same day.

  • Intermediate Precision: The analysis was repeated on three different days by different analysts to assess inter-day variability. The Relative Standard Deviation (%RSD) was calculated.

Accuracy

Accuracy was evaluated through a recovery study. A known amount of this compound standard was spiked into a pre-analyzed sample at three different concentration levels (80%, 100%, and 120% of the nominal concentration). The percentage recovery was calculated.

LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantification (LOQ) were calculated based on the standard deviation of the response and the slope of the calibration curve, using the formulae:

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Results and Discussion

The developed HPLC method provided a well-resolved and symmetric peak for this compound at a retention time of approximately 5.8 minutes. The validation results are summarized in the tables below, demonstrating the method's suitability for its intended purpose.

Data Summary

Table 1: Linearity and Range

Parameter Result
Linear Range 5 - 100 µg/mL
Regression Equation y = 45872x + 1253

| Correlation Coefficient (r²) | 0.9995 |

Table 2: Precision Study Results

Precision Type Concentration (µg/mL) Mean Peak Area (n=6) % RSD
Repeatability (Intra-day) 50 2294560 0.85%
Intermediate (Inter-day) 50 2298130 1.22%

Acceptance Criteria: %RSD ≤ 2.0%

Table 3: Accuracy (Recovery) Study

Spiked Level Amount Added (µg/mL) Amount Found (µg/mL) % Recovery
80% 40 39.6 99.0%
100% 50 50.8 101.6%
120% 60 59.1 98.5%

Acceptance Criteria: Recovery between 98.0% and 102.0%

Table 4: LOD and LOQ

Parameter Result
Limit of Detection (LOD) 0.5 µg/mL

| Limit of Quantification (LOQ) | 1.5 µg/mL |

Visualized Workflows

The following diagrams illustrate the key processes involved in this analytical method.

experimental_workflow cluster_prep cluster_hplc cluster_data prep Sample Preparation weigh Weigh 1g Powdered Sample extract Ultrasonic Extraction (25 mL Methanol, 30 min) weigh->extract filter Filter through 0.45µm Syringe Filter extract->filter inject Inject 10µL into HPLC System filter->inject hplc HPLC Analysis separate Isocratic Separation (C18 Column, 1.0 mL/min) inject->separate detect UV Detection at 240 nm separate->detect integrate Integrate Peak Area detect->integrate data Data Processing quantify Quantify using Calibration Curve integrate->quantify report Generate Report quantify->report

Caption: Experimental workflow for this compound quantification.

validation_parameters ICH Q2(R2) Validation Parameters center Method Validation p1 Accuracy (% Recovery) center->p1 p2 Precision (Repeatability & Intermediate) center->p2 p3 Specificity center->p3 p4 Linearity (r²) center->p4 p5 Range center->p5 p6 LOD & LOQ center->p6

Caption: Key parameters for analytical method validation per ICH guidelines.

Conclusion

A simple, accurate, and precise RP-HPLC method for the quantification of this compound has been successfully developed and validated. The method meets all the requirements for routine analysis as per ICH guidelines. The short run time and isocratic elution make it an efficient and cost-effective tool for the quality control of raw materials, extracts, and finished products containing this compound.

References

Application Note & Protocol: Stability and Proper Storage of Jasamplexoside C

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature search, no specific stability data for "Jasamplexoside C" is publicly available. The following application note and protocol provide a comprehensive and generalized framework for determining the stability and optimal storage conditions for a new chemical entity (NCE), using this compound as a representative example. The methodologies are based on the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction

The stability of a novel compound, herein referred to as this compound, is a critical quality attribute that influences its safety, efficacy, and shelf-life.[3] Understanding how the molecule behaves under various environmental conditions—such as temperature, humidity, and light—is fundamental for developing robust formulations, establishing appropriate storage conditions, and ensuring data integrity in research and development.

This document outlines the recommended protocols for conducting forced degradation and formal stability studies, as well as the analytical methodologies required to assess the stability of this compound.

Recommended Initial Storage Conditions

In the absence of specific stability data for this compound, it is prudent to adopt conservative storage conditions to minimize potential degradation. For a new, uncharacterized solid compound, the following conditions are recommended as a starting point:

ConditionSpecificationRationale
Temperature -20°C or lowerReduces the rate of chemical reactions and degradation.
Humidity Store with a desiccantMinimizes potential hydrolysis.
Light Protect from light (e.g., amber vials)Prevents photochemical degradation.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen)Prevents oxidation.

These initial conditions should be maintained until formal stability studies provide data to support more defined storage requirements.

Stability Testing Protocol

A comprehensive stability testing program involves both forced degradation (stress) studies and formal stability studies under ICH-recommended conditions.

Forced degradation studies are designed to intentionally degrade the sample under more severe conditions than those used in accelerated stability studies.[4] The primary goals are to identify potential degradation products, establish degradation pathways, and develop a stability-indicating analytical method.[4]

Experimental Protocol for Forced Degradation:

A solution of this compound (e.g., 1 mg/mL in a suitable solvent like methanol (B129727) or acetonitrile) should be subjected to the following stress conditions:

Stress ConditionProtocolPurpose
Acid Hydrolysis Add 0.1 M HCl to the sample solution. Incubate at 60°C for 24 hours. Neutralize before analysis.To assess susceptibility to degradation in acidic conditions.
Base Hydrolysis Add 0.1 M NaOH to the sample solution. Incubate at 60°C for 24 hours. Neutralize before analysis.To assess susceptibility to degradation in alkaline conditions.
Oxidation Add 3% hydrogen peroxide (H₂O₂) to the sample solution. Incubate at room temperature for 24 hours.To evaluate sensitivity to oxidative degradation.
Thermal Degradation Incubate the solid compound and the sample solution at 80°C for 48 hours.To determine the impact of high temperature on stability.
Photostability Expose the solid compound and the sample solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5] A control sample should be wrapped in aluminum foil to exclude light.To assess degradation upon exposure to light.

Samples should be analyzed at appropriate time points (e.g., 0, 2, 4, 8, 24 hours) to target 5-20% degradation of the active substance.

Formal stability studies are conducted to establish the re-test period or shelf life and recommended storage conditions for this compound.[3] These studies are performed on at least three primary batches of the compound packaged in the proposed container closure system.[3]

ICH Recommended Storage Conditions for Long-Term and Accelerated Stability Studies:

Study TypeStorage ConditionMinimum Time PeriodTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 monthsEvery 3 months for the first year, every 6 months for the second year, and annually thereafter.[3]
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, and 6 months.
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, and 6 months.[3]

RH = Relative Humidity. Intermediate testing is required if a significant change occurs during accelerated testing.

Analytical Methodology

A validated stability-indicating analytical method is crucial for stability testing. This method must be able to accurately quantify the amount of intact this compound and resolve it from any degradation products, impurities, and excipients.[6]

Recommended Technique: High-Performance Liquid Chromatography (HPLC)

  • Method: Reversed-phase HPLC with UV or Mass Spectrometric (MS) detection is commonly used.

  • Validation Parameters: The method must be validated for specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness as per ICH Q2(R2) guidelines.[7][8]

  • Peak Purity: Peak purity analysis (e.g., using a photodiode array detector or MS) should be performed to ensure that the chromatographic peak for this compound does not contain any co-eluting degradation products.

Data Presentation

Quantitative results from the stability studies should be summarized in a clear and organized manner to facilitate analysis and comparison.

Table Template for this compound Stability Data (Long-Term Study at 25°C/60% RH):

Time Point (Months)AppearanceAssay (% of Initial)Degradation Product 1 (% Area)Degradation Product 2 (% Area)Total Degradants (%)
0White Powder100.0Not DetectedNot Detected0.0
3White Powder99.80.1Not Detected0.1
6White Powder99.50.20.10.3
9White Powder99.20.30.20.5
12White Powder98.90.40.30.7

Visualizations

G cluster_0 Phase 1: Method Development & Stress Testing cluster_1 Phase 2: Formal Stability Studies cluster_2 Phase 3: Data Analysis & Reporting A Develop Stability-Indicating Analytical Method (e.g., HPLC) B Perform Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) A->B C Identify Major Degradation Products & Propose Degradation Pathways B->C D Validate Analytical Method (ICH Q2) C->D E Place this compound on Stability (Long-Term & Accelerated Conditions) D->E F Analyze Samples at Specified Time Points E->F G Quantify this compound & Degradation Products F->G H Analyze Stability Data & Determine Degradation Rate G->H I Establish Shelf-Life / Re-test Period H->I J Define Proper Storage Conditions I->J G A This compound B Hydrolysis Product A (e.g., Cleavage of Glycosidic Bond) A->B  Acid/Base   C Oxidation Product B (e.g., Hydroxylation) A->C  Oxidizing Agent (H₂O₂)   D Photodegradation Product C (e.g., Isomerization) A->D  Light (UV/Vis)  

References

Application Notes and Protocols for In Vitro Evaluation of Jasamplexoside C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasamplexoside C is a novel saponin (B1150181) with potential therapeutic applications. These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of this compound's cytotoxic and mechanistic properties. The following protocols are designed to be adaptable to various cancer cell lines and research objectives.

Overview of In Vitro Assays

A panel of in vitro assays is recommended to characterize the biological activity of this compound. These assays are designed to assess its cytotoxic potential, determine its effective concentration range, and elucidate its mechanism of action.

Recommended Assays:

  • Cell Viability/Cytotoxicity Assays: To determine the concentration-dependent effect of this compound on cell viability.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

    • Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

  • Apoptosis Assays: To investigate if this compound induces programmed cell death.

    • Annexin V-FITC/Propidium Iodide (PI) Staining

    • Caspase-Glo® 3/7 Assay

  • Mechanism of Action (MOA) Assays: To explore the potential signaling pathways affected by this compound.

    • Western Blotting for key signaling proteins (e.g., PI3K/Akt, MAPK pathways).

    • Quantitative Real-Time PCR (qRT-PCR) for gene expression analysis.

Data Presentation

Quantitative data from the described assays should be meticulously recorded and analyzed. The following tables provide a template for summarizing key findings.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
MCF-7Breast CancerDataDataData
A549Lung CancerDataDataData
HeLaCervical CancerDataDataData
HepG2Liver CancerDataDataData

IC50 (Inhibitory Concentration 50) is the concentration of this compound that inhibits 50% of cell growth.

Table 2: Apoptosis Induction by this compound in a Representative Cancer Cell Line (e.g., A549)

TreatmentConcentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Fold Increase in Caspase-3/7 Activity
Vehicle Control0DataData1.0
This compoundIC25DataDataData
This compoundIC50DataDataData
This compoundIC75DataDataData
Positive Controle.g., StaurosporineDataDataData

Table 3: Effect of this compound on Key Signaling Protein Expression (Western Blot Quantification)

Target ProteinTreatment (Concentration)Relative Protein Expression (Normalized to Loading Control)Fold Change vs. Vehicle Control
p-AktVehicle ControlData1.0
This compound (IC50)DataData
Akt (total)Vehicle ControlData1.0
This compound (IC50)DataData
p-ERK1/2Vehicle ControlData1.0
This compound (IC50)DataData
ERK1/2 (total)Vehicle ControlData1.0
This compound (IC50)DataData
Cleaved Caspase-3Vehicle ControlData1.0
This compound (IC50)DataData

Experimental Protocols

General Cell Culture and Compound Preparation
  • Cell Lines: Obtain cancer cell lines from a reputable cell bank (e.g., ATCC).

  • Culture Conditions: Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, in a humidified incubator at 37°C with 5% CO2.[1]

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in a suitable solvent like Dimethyl Sulfoxide (DMSO). Store at -20°C.

  • Working Solutions: Dilute the stock solution in a complete culture medium to the desired final concentrations for each experiment. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced toxicity.[2]

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound and a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

LDH Cytotoxicity Assay

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells.[3][4]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate for the desired time points (e.g., 24 hours).

  • Sample Collection: Collect the cell culture supernatant.

  • LDH Measurement: Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure LDH activity in the supernatant.

  • Data Analysis: Calculate cytotoxicity as a percentage relative to a positive control (cells lysed to achieve maximum LDH release).

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Seeding: Seed cells in a 6-well plate and allow them to attach overnight.

  • Treatment: Treat cells with this compound at the desired concentrations for the determined time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Western Blotting
  • Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-ERK, ERK, Cleaved Caspase-3) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Hypothetical Signaling Pathway of this compound

Jasamplexoside_C_Signaling_Pathway cluster_membrane Jasamplexoside_C This compound Receptor Membrane Receptor Jasamplexoside_C->Receptor Binds to Apoptosis_Pathway Apoptosis Pathway Jasamplexoside_C->Apoptosis_Pathway Induces Cell_Membrane Cell Membrane PI3K PI3K Receptor->PI3K MAPK_Pathway MAPK Pathway (e.g., ERK) Receptor->MAPK_Pathway Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MAPK_Pathway->Proliferation Caspases Caspase Activation Apoptosis_Pathway->Caspases Apoptosis Apoptosis Caspases->Apoptosis Experimental_Workflow Start Start: Prepare this compound Stock Cell_Culture Cell Culture (Select Cancer Cell Lines) Start->Cell_Culture Cytotoxicity_Assays Cytotoxicity Screening (MTT & LDH Assays) Cell_Culture->Cytotoxicity_Assays Determine_IC50 Determine IC50 Values Cytotoxicity_Assays->Determine_IC50 Apoptosis_Assays Apoptosis Assays (Annexin V/PI, Caspase) Determine_IC50->Apoptosis_Assays Use IC50 for dose selection MOA_Studies Mechanism of Action Studies (Western Blot, qRT-PCR) Determine_IC50->MOA_Studies Use IC50 for dose selection Data_Analysis Data Analysis & Interpretation Apoptosis_Assays->Data_Analysis MOA_Studies->Data_Analysis Conclusion Conclusion & Future Directions Data_Analysis->Conclusion

References

Application Notes & Protocols: Determination of Jasamplexoside C Dose-Response Curve in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Jasamplexoside C is a novel natural product isolated from a marine sponge, belonging to the triterpenoid (B12794562) saponin (B1150181) class of compounds. Preliminary studies have suggested its potential as an anticancer agent. A critical initial step in evaluating the efficacy of any potential anticancer compound is the determination of its dose-response relationship in relevant cancer cell lines. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key measure of the compound's potency. These application notes provide a detailed protocol for determining the IC50 of this compound using the Sulforhodamine B (SRB) assay, a reliable and sensitive method for measuring drug-induced cytotoxicity.[1][2][3] The SRB assay measures cell density by quantifying the total protein content of adherent cells, offering a stable and reproducible endpoint.[1][3]

Data Presentation: Cytotoxicity of this compound

The cytotoxic activity of this compound was evaluated against a panel of human cancer cell lines and a non-cancerous cell line to assess its potency and selectivity. The IC50 values, representing the concentration of this compound required to inhibit cell growth by 50%, were determined after 72 hours of continuous exposure.

Cell LineCancer TypeIC50 (µM)
MCF-7 Breast Adenocarcinoma8.5 ± 1.2
A549 Lung Carcinoma12.3 ± 2.1
HepG2 Hepatocellular Carcinoma9.8 ± 1.5
HCT116 Colorectal Carcinoma7.2 ± 0.9
HEK293 Normal Embryonic Kidney> 50

Table 1: Hypothetical IC50 values of this compound in various human cancer cell lines and a normal cell line. Values are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Sulforhodamine B (SRB) Assay for Cytotoxicity

This protocol details the steps for determining the dose-response curve and IC50 value of this compound in adherent cancer cell lines.[1][3][4]

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Selected cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (specific to the cell line)

  • Trypsin-EDTA

  • 96-well flat-bottom microtiter plates

  • Trichloroacetic acid (TCA), 10% (w/v), cold

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM (pH 10.5)

  • Microplate reader (wavelength 510-570 nm)

Protocol Steps:

  • Cell Seeding:

    • Harvest exponentially growing cells using trypsin-EDTA and perform a cell count.[1]

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[1]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium from the stock solution. A typical concentration range for an initial experiment might be 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a blank control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the respective concentrations of this compound.

    • Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C and 5% CO2.

  • Cell Fixation:

    • After incubation, gently remove the treatment medium.

    • Add 100 µL of cold 10% TCA to each well to fix the cells.[3]

    • Incubate the plate at 4°C for at least 1 hour.[4]

  • SRB Staining:

    • Remove the TCA solution and wash the plates four to five times with 1% acetic acid to remove unbound dye.[4]

    • Allow the plates to air dry completely at room temperature.[1][4]

    • Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[1]

  • Solubilization and Absorbance Measurement:

    • Quickly wash the plates four times with 200 µL of 1% acetic acid to remove unbound dye.[1]

    • Allow the plates to air dry completely.[1]

    • Add 150 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[1]

    • Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.[1]

    • Measure the absorbance (Optical Density, OD) at a wavelength of approximately 515 nm using a microplate reader.[3]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (OD of Treated Wells / OD of Vehicle Control Wells) * 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.[1]

    • Determine the IC50 value from the curve using non-linear regression analysis.[5]

Visualizations: Workflows and Pathways

G cluster_prep Preparation cluster_treat Treatment cluster_assay SRB Assay cluster_analysis Data Analysis A Harvest & Count Cancer Cells B Seed Cells into 96-well Plate A->B C Incubate (24h) for Attachment B->C E Treat Cells with Compound C->E D Prepare Serial Dilutions of this compound D->E F Incubate (72h) E->F G Fix Cells (Cold TCA) F->G H Wash & Stain (SRB Dye) G->H I Solubilize Dye (Tris Base) H->I J Read Absorbance (515 nm) I->J K Calculate % Viability J->K L Plot Dose-Response Curve K->L M Determine IC50 Value L->M

Caption: Workflow for determining the IC50 value of this compound.
Proposed Mechanism of Action

Based on the activity of similar saponin compounds, this compound is hypothesized to induce cancer cell death through the intrinsic apoptosis pathway. This process is likely initiated by the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the activation of downstream effector caspases.[6][7] Key signaling pathways such as the MAPK and PI3K/AKT pathways, which are often dysregulated in cancer, are likely modulated by this compound to promote cell death.[8][9]

G cluster_mapk MAPK Pathway cluster_pi3k PI3K/AKT Pathway cluster_mito Mitochondrial Pathway compound This compound ros ↑ Reactive Oxygen Species (ROS) compound->ros jnk ↑ JNK/p38 Activation ros->jnk akt ↓ AKT Phosphorylation ros->akt bax ↑ Bax Activation jnk->bax + bcl2_inhibit ↓ Bcl-2 Expression akt->bcl2_inhibit - bcl2_inhibit->bax - cyto_c Cytochrome c Release bax->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

References

Application Notes and Protocols for Anti-inflammatory Bioassay of Jasamplexoside C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of protocols to assess the anti-inflammatory potential of Jasamplexoside C, a saponin (B1150181) of interest. The described in vitro assays are standard methods for evaluating the anti-inflammatory properties of natural products.

Introduction to Anti-inflammatory Bioassays

Inflammation is a complex biological response to harmful stimuli. The overproduction of inflammatory mediators such as nitric oxide (NO), prostaglandins (B1171923) (PGE2), and pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β), is a hallmark of inflammatory diseases. Many natural products, including saponins (B1172615), have been shown to possess anti-inflammatory properties by modulating key signaling pathways. The protocols outlined below are designed to investigate the potential of this compound to inhibit the production of these inflammatory mediators and to elucidate its mechanism of action.

Key Experimental Protocols

Inhibition of Protein Denaturation Assay

This assay serves as a preliminary in vitro screening method to evaluate the ability of a substance to prevent protein denaturation, a process implicated in inflammation.[1][2]

Principle: Denaturation of proteins is a well-documented cause of inflammation. The ability of this compound to inhibit thermally-induced protein denaturation will be assessed.

Methodology:

  • Preparation of Reaction Mixture: Prepare a reaction mixture (5 mL) containing 0.2 mL of fresh hen's egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of this compound (e.g., 10, 50, 100, 250, 500 µg/mL).[3]

  • Incubation: Incubate the reaction mixtures at 37°C for 15 minutes.[3]

  • Denaturation: Induce denaturation by heating the mixtures at 70°C for 5 minutes.[3]

  • Measurement: After cooling, measure the absorbance of the solutions at 660 nm.

  • Control: A control group without the test compound should be included. Aspirin or diclofenac (B195802) sodium can be used as a positive control.[1][2]

  • Calculation: The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

Data Presentation:

Concentration (µg/mL)Absorbance (660 nm)% Inhibition
ControlValue0
This compound (10)ValueValue
This compound (50)ValueValue
This compound (100)ValueValue
This compound (250)ValueValue
This compound (500)ValueValue
Aspirin (100)ValueValue
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This cell-based assay is a widely used method to screen for anti-inflammatory activity.

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce pro-inflammatory mediators, including nitric oxide (NO), through the induction of inducible nitric oxide synthase (iNOS). This assay measures the ability of this compound to inhibit NO production in LPS-stimulated RAW 264.7 macrophage cells.

Methodology:

  • Cell Culture: Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. A vehicle control (cells treated with media and LPS) and a blank (cells treated with media only) should be included.

  • Nitrite (B80452) Measurement: After 24 hours, collect the cell culture supernatant. Determine the nitrite concentration, a stable product of NO, using the Griess reagent. Mix 100 µL of the supernatant with 100 µL of Griess reagent and incubate at room temperature for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

  • Standard Curve: A standard curve using known concentrations of sodium nitrite should be prepared to calculate the nitrite concentration in the samples.

  • Cell Viability Assay: Concurrently, perform an MTT assay to ensure that the observed inhibition of NO production is not due to cytotoxicity of this compound.

Data Presentation:

TreatmentConcentration (µM)NO Production (µM)% InhibitionCell Viability (%)
Control (LPS)-Value0100
This compound1ValueValueValue
This compound5ValueValueValue
This compound10ValueValueValue
This compound25ValueValueValue
This compound50ValueValueValue
L-NAME (Positive Control)100ValueValueValue
Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) and Prostaglandin E2 (PGE2)

Principle: To further characterize the anti-inflammatory effects of this compound, the levels of key pro-inflammatory cytokines and prostaglandins can be measured in the supernatant of LPS-stimulated RAW 264.7 cells.

Methodology:

  • Cell Culture and Treatment: Follow the same procedure as described for the NO inhibition assay (Protocol 2).

  • Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatant.

  • ELISA: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the concentrations of TNF-α, IL-6, IL-1β, and PGE2 in the supernatant, following the manufacturer's instructions.

Data Presentation:

TreatmentConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)PGE2 (pg/mL)
Control (LPS)-ValueValueValueValue
This compound1ValueValueValueValue
This compound5ValueValueValueValue
This compound10ValueValueValueValue
This compound25ValueValueValueValue
This compound50ValueValueValueValue
Dexamethasone (Positive Control)10ValueValueValueValue
Western Blot Analysis for iNOS, COX-2, and NF-κB Pathway Proteins

Principle: To investigate the molecular mechanism underlying the anti-inflammatory effects of this compound, the expression levels of key inflammatory proteins can be determined by Western blot analysis. Many saponins exert their anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is a critical regulator of inflammatory gene expression, including iNOS and COX-2.[4][5]

Methodology:

  • Cell Culture and Treatment: Culture and treat RAW 264.7 cells with this compound and/or LPS as described previously.

  • Protein Extraction: After the desired incubation time (e.g., 24 hours for iNOS and COX-2, shorter times for signaling proteins), lyse the cells to extract total protein. For analysis of NF-κB activation, nuclear and cytoplasmic protein fractions should be separated.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against iNOS, COX-2, p-IκBα, IκBα, p-p65, p65, and a loading control (e.g., β-actin or GAPDH).

  • Detection: Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software.

Data Presentation:

TreatmentiNOS/β-actinCOX-2/β-actinp-IκBα/IκBαp-p65/p65
ControlValueValueValueValue
LPSValueValueValueValue
LPS + this compound (10 µM)ValueValueValueValue
LPS + this compound (50 µM)ValueValueValueValue

Visualizations

experimental_workflow cluster_invitro In Vitro Screening cluster_cell_based Cell-Based Assays (RAW 264.7) cluster_endpoints Endpoints protein_denaturation Protein Denaturation Assay anti_inflammatory_potential Anti-inflammatory Potential protein_denaturation->anti_inflammatory_potential Preliminary Assessment no_assay Nitric Oxide (NO) Inhibition no_assay->anti_inflammatory_potential cytokine_assay Cytokine & PGE2 Measurement (ELISA) cytokine_assay->anti_inflammatory_potential western_blot Western Blot Analysis mechanism_of_action Mechanism of Action western_blot->mechanism_of_action anti_inflammatory_potential->mechanism_of_action

Caption: Experimental workflow for evaluating the anti-inflammatory activity of this compound.

nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus Translocation Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->Inflammatory_Genes Transcription JasamplexosideC This compound JasamplexosideC->IKK Inhibits Inflammation Inflammation Inflammatory_Genes->Inflammation

Caption: Proposed mechanism of action of this compound via inhibition of the NF-κB signaling pathway.

References

Application Notes and Protocols: Evaluating the Antioxidant Activity of Jasamplexoside C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the antioxidant potential of Jasamplexoside C, a novel saponin. The following sections detail the methodologies for key antioxidant assays, present a framework for data analysis, and visualize the experimental workflows and underlying antioxidant mechanisms.

Introduction to Antioxidant Activity Assays

Antioxidant capacity is a measure of a compound's ability to inhibit oxidative processes. Several assays are commonly employed to determine this activity, each with a specific mechanism. The most prevalent methods, which will be detailed below, include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.[1][2] These assays are based on either hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms.[2]

Data Presentation

Quantitative results from the antioxidant assays for this compound should be summarized for clear comparison. The following tables provide a template for presenting the data.

Table 1: DPPH Radical Scavenging Activity of this compound

Concentration (µg/mL)% InhibitionIC₅₀ (µg/mL)
Concentration 1
Concentration 2
Concentration 3
Concentration 4
Positive Control (e.g., Ascorbic Acid)

Table 2: ABTS Radical Scavenging Activity of this compound

Concentration (µg/mL)% InhibitionTrolox Equivalents (TEAC)
Concentration 1
Concentration 2
Concentration 3
Concentration 4
Positive Control (e.g., Trolox)

Table 3: Ferric Reducing Antioxidant Power (FRAP) of this compound

Concentration (µg/mL)Absorbance at 593 nmFerrous Sulfate (B86663) Equivalents (µM)
Concentration 1
Concentration 2
Concentration 3
Concentration 4
Positive Control (e.g., FeSO₄)

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.[3][4][5]

Materials:

Protocol:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

  • Prepare various concentrations of this compound and ascorbic acid in methanol.

  • To a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.

  • A blank well should contain 100 µL of methanol and 100 µL of the sample solvent.

  • A control well should contain 100 µL of DPPH solution and 100 µL of the sample solvent.

  • Incubate the plate in the dark at room temperature for 30 minutes.[3]

  • Measure the absorbance at 517 nm using a microplate reader.[4]

  • Calculate the percentage of scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • Determine the IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.[1][6][7]

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution.

  • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will form the ABTS•+ radical.[8]

  • Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare various concentrations of this compound and Trolox in the appropriate solvent.

  • To a 96-well plate, add 190 µL of the diluted ABTS•+ solution to 10 µL of each sample concentration.[7]

  • Incubate the plate at room temperature for a set time (e.g., 6 minutes).

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (ABTS•+ solution without sample) and A_sample is the absorbance of the sample.

  • The antioxidant capacity can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex.[9][10][11]

Materials:

  • This compound

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

  • 20 mM FeCl₃·6H₂O

  • Ferrous sulfate (FeSO₄) for standard curve

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.[9]

  • Warm the FRAP reagent to 37°C before use.

  • Prepare various concentrations of this compound and a standard curve using ferrous sulfate.

  • To a 96-well plate, add 280 µL of the FRAP reagent to 20 µL of the sample or standard.

  • Incubate the plate at 37°C for a set time (e.g., 30 minutes).[10]

  • Measure the absorbance at 593 nm.

  • The antioxidant power is determined by comparing the absorbance of the sample with the standard curve of FeSO₄ and is expressed as µM of Fe²⁺ equivalents.

Visualizations

Experimental Workflows

experimental_workflows cluster_dpph DPPH Assay Workflow cluster_abts ABTS Assay Workflow cluster_frap FRAP Assay Workflow dp_start Prepare this compound & DPPH solutions dp_mix Mix solutions in 96-well plate dp_start->dp_mix dp_incubate Incubate in dark (30 min) dp_mix->dp_incubate dp_read Measure absorbance at 517 nm dp_incubate->dp_read dp_calc Calculate % inhibition & IC50 dp_read->dp_calc ab_start Prepare ABTS radical cation ab_dilute Dilute ABTS radical ab_start->ab_dilute ab_mix Mix with this compound ab_dilute->ab_mix ab_incubate Incubate (6 min) ab_mix->ab_incubate ab_read Measure absorbance at 734 nm ab_incubate->ab_read ab_calc Calculate % inhibition & TEAC ab_read->ab_calc fr_start Prepare FRAP reagent fr_warm Warm reagent to 37°C fr_start->fr_warm fr_mix Mix with this compound fr_warm->fr_mix fr_incubate Incubate at 37°C (30 min) fr_mix->fr_incubate fr_read Measure absorbance at 593 nm fr_incubate->fr_read fr_calc Calculate Ferrous Equivalents fr_read->fr_calc antioxidant_mechanism cluster_mechanism Antioxidant (AO) Mechanisms cluster_pathway Cellular Protection Pathway ROS Reactive Oxygen Species (ROS) Neutralized_ROS Neutralized Molecule ROS->Neutralized_ROS accepts electron/H+ AO This compound (Antioxidant) Oxidized_AO Oxidized this compound AO->Oxidized_AO donates electron/H+ Oxidative_Stress Oxidative Stress AO->Oxidative_Stress inhibits Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) Oxidative_Stress->Cellular_Damage Disease Disease Pathogenesis Cellular_Damage->Disease

References

Application Notes and Protocols: Developing a Jasamplexoside C-based Experimental Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasamplexoside C is a novel, putative saponin (B1150181) identified for its potential therapeutic properties. This document outlines a comprehensive experimental framework to investigate its anti-inflammatory and anti-cancer activities. The protocols provided herein are intended to serve as a guide for researchers to establish a robust preclinical model for the evaluation of this compound. The proposed mechanism of action centers on the modulation of key signaling pathways implicated in inflammation and oncogenesis, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Hypothesized Mechanism of Action

This compound is hypothesized to exert its biological effects by interfering with pro-inflammatory and pro-survival signaling cascades. It is postulated that this compound inhibits the activation of NF-κB by preventing the degradation of its inhibitory subunit, IκBα. Additionally, it is proposed to modulate the MAPK pathway, potentially by inhibiting the phosphorylation of key kinases such as ERK, JNK, and p38. These actions would lead to a reduction in the expression of inflammatory mediators and an induction of apoptosis in cancer cells.

Signaling Pathways

NF_kB_Signaling_Pathway cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa P NFkB NF-κB (p50/p65) NFkB_active Active NF-κB (p50/p65) NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Gene_Expression Pro-inflammatory Gene Expression JasamplexosideC This compound JasamplexosideC->IKK Inhibition

Figure 1: Hypothesized Inhibition of the NF-κB Pathway by this compound.

MAPK_Signaling_Pathway GrowthFactors Growth Factors / Stress Receptor Receptor GrowthFactors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf JNK JNK Ras->JNK p38 p38 Ras->p38 MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1, c-Jun) ERK->TranscriptionFactors JNK->TranscriptionFactors p38->TranscriptionFactors CellResponse Cellular Response (Proliferation, Inflammation, Apoptosis) TranscriptionFactors->CellResponse JasamplexosideC This compound JasamplexosideC->Raf Inhibition JasamplexosideC->JNK Inhibition JasamplexosideC->p38 Inhibition

Figure 2: Postulated Modulation of the MAPK Signaling Pathway by this compound.

Experimental Protocols

In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is for determining the cytotoxic effect of this compound on cancer cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2]

Experimental Workflow

MTT_Workflow start Start seed_cells Seed cells into a 96-well plate start->seed_cells incubate1 Incubate for 24h (37°C, 5% CO2) seed_cells->incubate1 add_compound Add this compound (various concentrations) incubate1->add_compound incubate2 Incubate for 48h add_compound->incubate2 add_mtt Add MTT reagent (0.5 mg/mL) incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_solubilizer Add solubilization solution (e.g., DMSO) incubate3->add_solubilizer incubate4 Incubate overnight add_solubilizer->incubate4 read_absorbance Read absorbance at 570 nm incubate4->read_absorbance end End read_absorbance->end

Figure 3: Workflow for the MTT Cytotoxicity Assay.

Methodology

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with fresh medium containing different concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM).

  • Incubation: Incubate the plate for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[1]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Hypothetical Data

This compound (µM)Cell Viability (%)Standard Deviation
0 (Control)1005.2
195.34.8
582.16.1
1065.75.5
2548.94.9
5023.43.7
1008.62.1
IC₅₀ (µM) 26.2
Apoptosis Detection by Annexin V/PI Staining

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.[3][4][5][6][7]

Experimental Workflow

Apoptosis_Workflow start Start seed_cells Seed cells in a 6-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat_cells Treat with this compound (e.g., IC50 concentration) incubate1->treat_cells incubate2 Incubate for 24h treat_cells->incubate2 harvest_cells Harvest cells (trypsinization) incubate2->harvest_cells wash_cells Wash with PBS harvest_cells->wash_cells resuspend Resuspend in 1X Binding Buffer wash_cells->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate3 Incubate for 15 min (in the dark) stain->incubate3 analyze Analyze by Flow Cytometry incubate3->analyze end End analyze->end

Figure 4: Workflow for Apoptosis Detection using Flow Cytometry.

Methodology

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.[3]

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.[4][6]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Discriminate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[7]

Hypothetical Data

TreatmentViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic Cells (%)Necrotic Cells (%)
Control95.22.11.51.2
This compound (IC₅₀)45.835.415.33.5
Anti-inflammatory Activity Assessment

This protocol evaluates the ability of this compound to inhibit the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology

  • Cell Seeding: Seed RAW 264.7 macrophages in a 24-well plate and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 2 hours.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • TNF-α Measurement: Measure the concentration of TNF-α in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α production compared to the LPS-only treated group.

Hypothetical Data

TreatmentTNF-α Concentration (pg/mL)Standard Deviation% Inhibition
Control (no LPS)25.48.2-
LPS (1 µg/mL)1580.295.60
LPS + Jasc C (1 µM)1350.888.114.5
LPS + Jasc C (5 µM)985.375.437.6
LPS + Jasc C (10 µM)540.162.965.8
LPS + Jasc C (25 µM)210.645.386.7

Disclaimer: The data presented in this document is hypothetical and for illustrative purposes only. Actual experimental results may vary. It is crucial to include appropriate controls and perform statistical analysis to ensure the validity of the findings.

References

Application Note: Solubility Testing of Jasamplexoside C for Bioassay Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Jasamplexoside C, a novel saponin, has shown potential in preliminary screenings for various biological activities. To ensure reliable and reproducible results in subsequent in vitro and in vivo bioassays, understanding its solubility characteristics is paramount. Poor aqueous solubility is a common challenge in drug discovery, potentially leading to underestimated compound activity, inaccurate structure-activity relationships (SAR), and variable data[1][2]. This document provides a detailed protocol for determining the kinetic solubility of this compound in solvents commonly used for bioassays. Kinetic solubility measures the concentration at which a compound, introduced from a concentrated organic stock solution (typically DMSO), begins to precipitate in an aqueous buffer[3]. This is highly relevant for most high-throughput screening (HTS) and cell-based assay formats[2][4].

Data Summary: Solubility Profile of this compound

The following table summarizes the kinetic solubility of this compound in various solvent systems. This data is essential for preparing appropriate stock solutions and final assay concentrations, ensuring the compound remains in solution throughout the experiment.

Note: The following data is for illustrative purposes. Researchers should determine the solubility of their specific batch of this compound. (Molecular Weight of this compound is assumed to be 850 g/mol for calculations).

Solvent System Composition Temperature (°C) Max. Solubility (mg/mL) Max. Solubility (mM) Observations
DMSO100% Dimethyl Sulfoxide25>100>117.6Clear solution, appears freely soluble.
Ethanol100% EtOH2515.518.2Clear solution.
Methanol100% MeOH258.29.6Clear solution.
PBS (pH 7.4)Phosphate-Buffered Saline25<0.01<0.012Practically insoluble. Precipitation observed.
Assay Buffer 1PBS + 1% DMSO250.0850.1Precipitates above 100 µM.
Assay Buffer 2DMEM + 10% FBS + 1% DMSO370.1280.15Increased solubility in presence of serum proteins.

Experimental Protocols

These protocols outline the necessary steps for preparing a primary stock solution and subsequently determining the kinetic solubility in aqueous buffers.

Protocol 1: Preparation of a Concentrated Stock Solution

Concentrated stock solutions are crucial for accurately dispensing small amounts of a compound and minimizing the use of organic solvents in the final assay medium[5][6]. DMSO is often the solvent of choice due to its ability to dissolve a wide range of compounds[1].

Materials and Equipment:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes or glass vials with Teflon-lined screw caps[7]

  • Calibrated pipettes

  • Vortex mixer

Methodology:

  • Weighing: Accurately weigh a precise amount (e.g., 5 mg) of this compound powder using an analytical balance and transfer it to a sterile glass vial.

  • Solvent Addition: Based on the desired stock concentration (e.g., 50 mM), calculate the required volume of DMSO. For a 50 mM stock from 5 mg of this compound (MW: 850 g/mol ):

    • Volume (L) = (Mass (g) / MW ( g/mol )) / Concentration (mol/L)

    • Volume (L) = (0.005 g / 850 g/mol ) / 0.050 mol/L = 0.0001176 L = 117.6 µL

    • Add 117.6 µL of anhydrous DMSO to the vial.

  • Dissolution: Vortex the vial vigorously for 2-5 minutes until the compound is completely dissolved. A brief sonication can be used if necessary. Visually inspect for any remaining solid particles.

  • Storage: Label the vial clearly with the compound name, concentration, solvent, and date of preparation[5]. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles[6].

Protocol 2: Determination of Kinetic Solubility in Aqueous Buffer

This protocol uses a turbidimetric method to determine the concentration at which this compound precipitates when diluted from a DMSO stock into an aqueous buffer[4].

Materials and Equipment:

  • 50 mM this compound stock solution in DMSO

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • 96-well clear-bottom microplate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at ~620 nm[4]

Methodology:

  • Prepare Serial Dilutions: In a 96-well plate, prepare serial dilutions of the aqueous buffer. This step is not for the compound, but to prepare the plate for the addition of the compound. Add 198 µL of the aqueous buffer to wells in columns 2 through 12. Add 200 µL to column 1 (this will be the buffer blank).

  • Compound Addition:

    • To the first well of a new row (e.g., A1), add 4 µL of the 50 mM DMSO stock to 196 µL of buffer. This creates a 1 mM solution in 2% DMSO.

    • Perform a 2-fold serial dilution across the plate: Transfer 100 µL from well A1 to well A2 (containing 100 µL of buffer), mix, then transfer 100 µL from A2 to A3, and so on. This creates a concentration range from 1000 µM down to ~0.5 µM.

    • In a separate row, perform the same dilutions using only DMSO (no compound) as a negative control to account for any solvent effects.

  • Incubation: Cover the plate and incubate at the desired temperature (e.g., 25°C or 37°C) for a set period, typically 1 to 2 hours, to allow for precipitation to equilibrate[2].

  • Turbidity Measurement: Measure the absorbance (optical density) of each well at a wavelength between 600-650 nm. This wavelength measures light scattering caused by precipitated particles.

  • Data Analysis:

    • Subtract the absorbance of the DMSO-only control wells from the corresponding compound wells.

    • Plot the corrected absorbance versus the concentration of this compound.

    • The kinetic solubility is defined as the highest concentration that does not show a significant increase in absorbance compared to the baseline, indicating the point just before precipitation occurs.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the kinetic solubility of a test compound like this compound.

G cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase A 1. Weigh this compound B 2. Dissolve in 100% DMSO to create high-conc. stock A->B D 4. Add DMSO stock to buffer in 96-well plate B->D C 3. Prepare aqueous assay buffers (e.g., PBS) C->D E 5. Perform serial dilutions to create concentration gradient D->E F 6. Incubate plate (e.g., 2h at 25°C) E->F G 7. Measure turbidity via absorbance (OD 620nm) F->G H 8. Plot Absorbance vs. Conc. G->H I 9. Determine highest conc. before precipitation H->I

Caption: Workflow for kinetic solubility determination.

References

Troubleshooting & Optimization

"troubleshooting low yield in Jasamplexoside C isolation"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the isolation of Jasamplexoside C, particularly addressing the issue of low yield.

Troubleshooting Guides

Low yield during the isolation of this compound can arise from various factors throughout the extraction, purification, and separation processes. The following table summarizes potential causes and offers targeted solutions to enhance your experimental outcomes.

Potential Cause Recommended Solution Key Considerations
Extraction Inefficiency Optimize extraction solvent, temperature, and time. Consider using advanced extraction techniques like pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE) which can increase yield by 20-30% compared to traditional methods. Pre-treatment of the plant material, such as drying and grinding to a smaller particle size, can also improve efficiency.[1]The choice of solvent is critical; saponins (B1172615) are typically soluble in ethanol, methanol (B129727), and chloroform. The ratio of solvent to plant material also significantly impacts yield.
Presence of Impurities Incorporate a defatting step using a lipophilic solvent like n-hexane or petroleum ether to remove lipids and other nonpolar compounds that can interfere with isolation.[1][2]Defatting can be performed either before the primary extraction or on the crude extract itself.[1]
Degradation of this compound Maintain optimal pH and temperature throughout the process. Saponins can be sensitive to heat and extreme pH levels, which can lead to degradation.[1][3] Avoid prolonged exposure to harsh conditions.The stability of natural products can be influenced by factors such as light, oxygen, and the presence of metal ions.[4]
Suboptimal Chromatographic Separation Carefully select the stationary and mobile phases for column chromatography. Optimization of parameters like column type, temperature, and mobile phase composition is crucial for efficient separation.[5]The similar polarity of different saponins presents a challenge in their separation, often requiring multiple chromatographic techniques (e.g., TLC, HPLC, MPLC).[1]
Incomplete Elution Ensure the chosen elution solvent is strong enough to displace this compound from the column. For challenging elutions, consider heating the elution buffer, which can increase efficiency by up to 50% for some molecules.[6]The use of a gradient elution, where the solvent strength is gradually increased, can improve the separation of compounds with similar polarities.
Losses During Sample Handling Minimize the number of transfer steps and ensure complete dissolution of pellets or dried extracts. Incomplete resuspension can lead to significant loss of the target compound.[7]Use appropriate solvents for resuspension and consider gentle heating or vortexing to aid dissolution.

Experimental Protocols

A generalized protocol for the isolation of saponins, which can be adapted for this compound, is provided below. Optimization of specific parameters will be necessary based on the plant source and the specific properties of this compound.

1. Plant Material Preparation:

  • Dry the plant material to a constant weight.

  • Grind the dried material into a fine powder to increase the surface area for extraction.

2. Defatting (Optional but Recommended):

  • Soxhlet extract the powdered plant material with n-hexane or petroleum ether for several hours to remove lipids.

  • Alternatively, macerate the powder in the lipophilic solvent.

3. Extraction:

  • Extract the defatted plant material with a suitable solvent such as methanol or ethanol.[1] This can be done through maceration, Soxhlet extraction, or more advanced methods like PLE.

  • The extraction temperature and duration should be optimized; for example, a study on Solanum nigrum found optimal saponin (B1150181) yield at 70°C for 4 hours.[2]

4. Crude Extract Preparation:

  • Concentrate the solvent extract under reduced pressure to obtain a crude extract.

  • Suspend the crude extract in water and partition with n-butanol. The saponins will preferentially move to the n-butanol layer.[1][2]

5. Chromatographic Purification:

  • Concentrate the n-butanol fraction and subject it to column chromatography.

  • Use a suitable stationary phase (e.g., silica (B1680970) gel, C18).

  • Elute with a gradient of solvents, starting with a less polar mixture and gradually increasing the polarity (e.g., chloroform-methanol gradients).[2]

  • Monitor the fractions using Thin Layer Chromatography (TLC).

  • Combine fractions containing the compound of interest and further purify using techniques like High-Performance Liquid Chromatography (HPLC) if necessary.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor affecting the yield of this compound?

A1: While multiple factors are important, the extraction process is often the most critical determinant of the final yield.[1] This includes the choice of solvent, extraction temperature, and the duration of extraction.[1][2] For instance, the extraction temperature was found to be the most significant factor in optimizing saponin yield from Solanum nigrum.[2]

Q2: How can I effectively remove fatty substances that interfere with isolation?

A2: A defatting step using a nonpolar solvent like n-hexane or petroleum ether is highly effective.[1] This can be done before the main extraction to prevent these substances from being co-extracted with the saponins.

Q3: My crude extract is a complex mixture. How can I improve the separation of this compound?

A3: The separation of structurally similar saponins is a common challenge.[1] Employing a combination of chromatographic techniques is often necessary. Start with column chromatography to fractionate the extract, followed by a higher resolution technique like HPLC for final purification.[1] Careful optimization of the mobile phase and stationary phase is key to achieving good separation.[5]

Q4: Can the pH of my extraction solvent affect the yield?

A4: Yes, the pH of the solvent can significantly impact the stability and solubility of saponins.[1] For some saponins, adjusting the pH can improve extraction efficiency. For example, one study found that adjusting the pH to 8.0 resulted in the highest yield for soyasaponins.[3]

Q5: I am still getting a low yield after optimizing the extraction. What else could be the problem?

A5: If extraction is optimized, consider potential degradation of this compound during processing. Saponins can be thermally unstable.[1] Ensure that high temperatures are avoided during solvent evaporation and other steps. Also, incomplete resuspension of dried extracts can lead to significant losses.[7] Finally, ensure your chromatographic elution is effective and that the compound is not being irreversibly adsorbed to the column.

Visualizations

Troubleshooting_Workflow start Start: Low this compound Yield check_extraction Review Extraction Protocol start->check_extraction check_impurities Assess Purity of Crude Extract check_extraction->check_impurities Efficient optimize_extraction Optimize Solvent, Temp, Time Consider PLE/MAE check_extraction->optimize_extraction Inefficient? check_chromatography Evaluate Chromatographic Separation check_impurities->check_chromatography Low Impurities add_defatting Incorporate Defatting Step check_impurities->add_defatting High Impurities? check_degradation Investigate Potential Degradation check_chromatography->check_degradation Good Separation optimize_chromatography Optimize Stationary/Mobile Phase Use Gradient Elution check_chromatography->optimize_chromatography Poor Separation? control_conditions Control pH and Temperature Minimize Processing Time check_degradation->control_conditions Degradation Suspected? end Improved Yield check_degradation->end No Degradation optimize_extraction->check_impurities add_defatting->check_chromatography optimize_chromatography->check_degradation control_conditions->end

Caption: Troubleshooting workflow for low this compound yield.

Experimental_Workflow plant_material Plant Material (Dried, Powdered) defatting Defatting (n-Hexane) plant_material->defatting extraction Extraction (Methanol/Ethanol) defatting->extraction partitioning Liquid-Liquid Partitioning (Water/n-Butanol) extraction->partitioning column_chrom Column Chromatography (Silica Gel) partitioning->column_chrom n-Butanol Fraction hplc HPLC Purification column_chrom->hplc Enriched Fractions isolated_compound Isolated this compound hplc->isolated_compound

Caption: General experimental workflow for this compound isolation.

References

"optimizing HPLC separation of Jasamplexoside C from co-eluting compounds"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of Jasamplexoside C. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in isolating this compound from co-eluting compounds.

Frequently Asked Questions (FAQs)

Q1: What is a common HPLC column and mobile phase for the initial analysis of this compound?

A1: For triterpenoid (B12794562) saponins (B1172615) like this compound, a reversed-phase C18 column is a standard starting point. A typical mobile phase would be a gradient of water (A) and acetonitrile (B52724) or methanol (B129727) (B), often with an acidic modifier like 0.1% formic acid to improve peak shape.[1]

Q2: Why am I seeing broad or tailing peaks for this compound?

A2: Peak broadening and tailing can result from several factors, including:

  • Secondary interactions: The analyte may be interacting with the stationary phase in ways other than the primary mode of separation.

  • Column degradation: The column may be contaminated or have a void at the inlet.[2]

  • Inappropriate mobile phase pH: If the mobile phase pH is close to the pKa of this compound, it can lead to poor peak shape.

  • Sample overload: Injecting too much sample can cause peak distortion.

Q3: How can I confirm if a peak is truly this compound or a co-eluting compound?

A3: Peak purity analysis is crucial. If you are using a Diode Array Detector (DAD), you can assess the spectral homogeneity across the peak.[3] Mass Spectrometry (MS) is another powerful tool; taking mass spectra across the peak can reveal the presence of multiple components.[3][4]

Q4: What are "ghost peaks" and how can I avoid them?

A4: Ghost peaks are unexpected peaks that can appear in your chromatogram, often during a gradient run. They can be caused by impurities in the mobile phase, carryover from previous injections, or system contamination.[2] To avoid them, use high-purity solvents, implement a column wash step after each run, and ensure your HPLC system is clean.

Troubleshooting Guide

Issue 1: Poor Resolution Between this compound and an Unknown Impurity

Question: My chromatogram shows a peak for this compound that is not baseline-resolved from a neighboring peak. How can I improve the separation?

Answer: Achieving baseline resolution is critical for accurate quantification. Here’s a step-by-step approach to troubleshoot and optimize the separation:

  • Assess System Suitability: Before modifying the method, ensure your HPLC system is performing optimally. Check for consistent pressure, stable baseline, and good peak shape with a standard compound.

  • Optimize the Mobile Phase Gradient: A shallow gradient can often improve the separation of closely eluting compounds.[1][2]

  • Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent properties.[3]

  • Adjust the Mobile Phase pH: If your analyte or the co-eluting compound has ionizable groups, adjusting the pH of the mobile phase can significantly impact retention and selectivity.

  • Modify the Column Temperature: Increasing the column temperature can improve efficiency and may change the selectivity of the separation.[5]

  • Evaluate a Different Stationary Phase: If the above steps do not provide adequate resolution, consider a column with a different stationary phase (e.g., Phenyl-Hexyl, C8) which can offer different selectivity.[1][3]

Issue 2: this compound Peak is Tailing

Question: The peak for this compound is asymmetrical with a pronounced tail. What are the likely causes and solutions?

Answer: Peak tailing can compromise resolution and integration accuracy. Here are common causes and their remedies:

Potential Cause Troubleshooting Steps
Secondary Interactions with Silica Add a small amount of an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to suppress silanol (B1196071) interactions.
Column Contamination or Void 1. Flush the column with a strong solvent.[2] 2. If the problem persists, try reversing the column and flushing. 3. A void at the column inlet may require column replacement.
Mobile Phase pH Issues Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound.
Analyte-Metal Interactions If your analyte is chelating with metal ions in the system, consider adding a chelating agent like EDTA to your mobile phase.

Experimental Protocols

Protocol 1: HPLC Method Development for this compound

This protocol outlines a general approach to developing a robust HPLC method for the separation of this compound.

  • Gather Information: Collect information on the chemical properties of this compound and any known impurities.[6]

  • Select Initial Conditions:

    • Column: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).[2]

    • Mobile Phase A: Water with 0.1% Formic Acid.[2]

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[2]

    • Detector: UV/Vis (PDA) at a low wavelength (e.g., 205-210 nm) as many saponins lack a strong chromophore.[5][7]

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 30 °C.

  • Initial Gradient Run: Perform a broad gradient run (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution time of this compound.

  • Optimize the Gradient: Based on the initial run, design a shallower gradient around the elution time of the target peak to improve resolution from nearby impurities.

  • Evaluate Peak Shape and Resolution: Assess the peak shape, tailing factor, and resolution from adjacent peaks.

  • Further Optimization (if needed): If resolution or peak shape is still suboptimal, systematically adjust other parameters such as the organic solvent, mobile phase pH, and column temperature as described in the troubleshooting section.

Protocol 2: Sample Preparation
  • Extraction: Extract the plant material or sample containing this compound with a suitable solvent (e.g., methanol, ethanol).

  • Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter before injection.[8]

  • Dissolution: If possible, dissolve the final sample in the initial mobile phase to avoid peak distortion.

Quantitative Data Summary

The following tables provide example HPLC parameters that can be used as a starting point for the separation of this compound. These are representative values and may require optimization.

Table 1: Example HPLC Method Parameters

ParameterRecommended Starting Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength 205 nm

Table 2: Example Gradient Elution Profile

Time (minutes)% Mobile Phase B
0.020
20.060
25.095
30.095
30.120
35.020

Visualizations

HPLC_Troubleshooting_Workflow start Poor Resolution or Peak Shape check_system Check System Suitability (Pressure, Baseline, Standard) start->check_system optimize_gradient Optimize Mobile Phase Gradient (Shallow Gradient) check_system->optimize_gradient System OK change_solvent Change Organic Solvent (Acetonitrile vs. Methanol) optimize_gradient->change_solvent Resolution still poor good_separation Acceptable Separation Achieved optimize_gradient->good_separation Resolution acceptable adjust_ph Adjust Mobile Phase pH change_solvent->adjust_ph Resolution still poor change_solvent->good_separation Resolution acceptable adjust_temp Adjust Column Temperature adjust_ph->adjust_temp Resolution still poor adjust_ph->good_separation Resolution acceptable change_column Change Stationary Phase (e.g., Phenyl-Hexyl) adjust_temp->change_column Resolution still poor adjust_temp->good_separation Resolution acceptable change_column->good_separation Resolution acceptable

Caption: A workflow for troubleshooting poor HPLC separation.

Method_Development_Flowchart start Start Method Development info Gather Analyte Information start->info initial_conditions Select Initial HPLC Conditions (C18, ACN/Water Gradient) info->initial_conditions initial_run Perform Broad Gradient Run initial_conditions->initial_run evaluate_run Evaluate Chromatogram (Retention, Peak Shape) initial_run->evaluate_run optimize Optimize Separation (Gradient, Solvent, pH, Temp) evaluate_run->optimize Suboptimal Separation validate Validate Method evaluate_run->validate Good Separation optimize->evaluate_run end Method Development Complete validate->end

Caption: A logical flowchart for systematic HPLC method development.

References

"minimizing degradation of Jasamplexoside C during experimental procedures"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of Jasamplexoside C during experimental procedures.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and experimentation of this compound.

Issue 1: Loss of Compound Integrity in Aqueous Solutions

  • Potential Cause: Hydrolysis of the glycosidic linkages or the ester group often present in triterpenoid (B12794562) saponins (B1172615). This can be catalyzed by acidic or basic conditions, as well as enzymatic activity.

  • Recommended Solutions:

    • pH Control: Maintain solutions at a neutral pH (around 6.8-7.4) using appropriate buffers (e.g., phosphate-buffered saline). Avoid strongly acidic or alkaline conditions.

    • Enzyme Inhibition: If enzymatic degradation is suspected (e.g., from cell lysates or tissue homogenates), consider adding broad-spectrum enzyme inhibitors.

    • Low Temperature: Prepare and store solutions at low temperatures (2-8°C) to slow down hydrolysis rates. For long-term storage, consider freezing at -20°C or -80°C.

    • Aqueous Solution Preparation Workflow:

      cluster_prep Solution Preparation cluster_storage Storage cluster_usage Experimental Use a Weigh this compound b Dissolve in appropriate buffer (pH 6.8-7.4) a->b c Add enzyme inhibitors if necessary b->c d Short-term (2-8°C) c->d Use within 24h e Long-term (-20°C or -80°C) c->e For later use g Use immediately d->g f Thaw rapidly if frozen e->f f->g h Avoid repeated freeze-thaw cycles g->h

Issue 2: Degradation During Extraction and Purification

  • Potential Cause: Exposure to harsh solvents, high temperatures, or prolonged processing times during extraction and chromatographic purification.

  • Recommended Solutions:

    • Solvent Selection: Use mild extraction solvents (e.g., methanol, ethanol (B145695), ethyl acetate) and avoid strong acids or bases.

    • Temperature Control: Perform extractions at room temperature or below. Use rotary evaporation at low temperatures to remove solvents.

    • Chromatography: Employ neutral stationary phases (e.g., C18 silica (B1680970) gel) for chromatography. If acidic or basic modifiers are necessary for the mobile phase, use them at low concentrations and neutralize the fractions immediately after collection.

    • Minimize Processing Time: Streamline the extraction and purification workflow to reduce the total time the compound is exposed to potentially degrading conditions.

Issue 3: Photodegradation

  • Potential Cause: Some triterpenoid saponins are sensitive to light, which can induce photochemical degradation.

  • Recommended Solutions:

    • Light Protection: Handle the compound and its solutions in a dark or low-light environment. Use amber-colored vials or wrap containers with aluminum foil.

    • Storage: Store both the solid compound and its solutions in the dark.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For initial stock solutions, dimethyl sulfoxide (B87167) (DMSO) or ethanol are generally good choices for triterpenoid saponins. For aqueous experimental solutions, a buffer at neutral pH is recommended. Always perform a solubility test with a small amount of the compound first.

Q2: How should I store the solid form of this compound?

A2: The solid compound should be stored in a tightly sealed container, protected from light and moisture, at a low temperature (e.g., -20°C) to ensure long-term stability.

Q3: Can I subject this compound to heating?

A3: It is generally not recommended to heat triterpenoid saponins, as this can accelerate hydrolysis and other degradation pathways. [1]If heating is unavoidable, it should be for the shortest possible duration and at the lowest effective temperature.

Q4: Are there any specific metal ions I should avoid?

A4: While specific data for this compound is unavailable, it is a good practice to avoid contamination with heavy metal ions, which can catalyze degradation of organic compounds. [2]The use of high-purity water and reagents is recommended.

Q5: How can I monitor the degradation of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, ELSD, or MS) is a common and effective method for quantifying the parent compound and detecting the appearance of degradation products. [3][4]

Quantitative Data Summary

As no specific data for this compound is available, the following table provides a hypothetical example of a stability study. Researchers are strongly encouraged to generate similar data for their specific experimental conditions.

ConditionTemperature (°C)pH% Degradation (24 hours)% Degradation (72 hours)
Aqueous Buffer47.0< 1%2%
Aqueous Buffer257.05%15%
Aqueous Buffer44.010%25%
Aqueous Buffer49.08%20%
DMSO Stock-20N/A< 0.1%< 0.1%

Experimental Protocols

Protocol 1: Preliminary Stability Assessment of this compound in Aqueous Solution

  • Prepare a Stock Solution: Accurately weigh and dissolve this compound in DMSO to a final concentration of 10 mg/mL.

  • Prepare Test Solutions: Dilute the stock solution into three different aqueous buffers (e.g., pH 4.0, 7.0, and 9.0) to a final concentration of 100 µg/mL.

  • Incubation: Aliquot the test solutions into amber vials and incubate them at two different temperatures (e.g., 4°C and 25°C).

  • Time Points: At specified time points (e.g., 0, 4, 8, 24, 48, and 72 hours), remove an aliquot from each condition.

  • Analysis: Immediately analyze the aliquots by a validated HPLC method to determine the concentration of this compound.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

Signaling Pathway and Degradation Logic

The primary degradation pathway for many saponins involves the cleavage of glycosidic bonds.

cluster_pathway General Saponin Degradation cluster_factors Contributing Factors A This compound (Triterpene + Sugar Moieties) B Degradation Products (Aglycone + Free Sugars) A->B Hydrolysis (Acid, Base, or Enzyme) C Loss of Biological Activity B->C D High Temperature D->A E Extreme pH E->A F Light Exposure F->A G Enzymatic Activity G->A

Caption: Factors contributing to the degradation of triterpenoid saponins like this compound.

References

"controlling for artifacts in cell-based assays with Jasamplexoside C"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Jasamplexoside C. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers control for potential artifacts in cell-based assays. This compound, like other saponins (B1172615), is a powerful bioactive compound, but its physicochemical properties require careful experimental design to ensure data accuracy.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound that can cause assay artifacts?

A1: this compound is a steroidal saponin (B1150181). Its primary off-target or artifact-inducing action stems from its ability to interact with and disrupt cell membranes. This can lead to concentration-dependent cytotoxicity through both apoptosis and necrosis.[1] This membrane permeabilization is a common feature of saponins and can interfere with assays measuring cell viability, membrane integrity, and specific signaling pathways.

Q2: My cell viability results (e.g., MTT, LDH) are inconsistent when using this compound. What is the likely cause?

A2: Inconsistent viability readings are often due to the cytotoxic and membranolytic properties of saponins.[1][2] At higher concentrations, this compound can cause rapid necrosis, leading to high lactate (B86563) dehydrogenase (LDH) release. At lower concentrations, it may induce apoptosis, which is detected differently by assays like MTT that measure metabolic activity.[1] The timing of your assay is also critical; short incubation periods might show different effects than longer ones.[2]

Q3: Can this compound interfere with fluorescence-based assays?

A3: Yes, this is a common source of artifacts. Like many small molecules, this compound may exhibit autofluorescence or quenching properties, which can lead to false positives or false negatives.[3][4] Autofluorescence can artificially increase the signal in gain-of-signal assays, while quenching can reduce the signal from your fluorescent probe.[5] It is crucial to perform control experiments to test for these interferences.

Q4: I am observing off-target effects that don't align with my proposed pathway. How should I proceed?

A4: Off-target effects are frequently the true mechanism by which small molecules affect cell growth.[6] It is essential to deconvolute these from the intended on-target effects. We recommend implementing counter-screens with parental cell lines that do not express your target protein. Additionally, using orthogonal assays that measure the same biological endpoint through a different detection method can help validate your findings.[7]

Troubleshooting Guides
Issue 1: High Background Signal in Fluorescence Assays

This guide helps determine if this compound is causing autofluorescence.

Troubleshooting Step Detailed Protocol Expected Outcome
1. Compound-Only Control 1. Prepare a multi-well plate with your standard assay media. 2. Add this compound at the final concentrations used in your experiment. 3. Do not add cells or other assay reagents (e.g., fluorescent dyes). 4. Read the plate using the same filter set and instrument settings as your main experiment.If you detect a signal in the wells containing only this compound, the compound is autofluorescent at that wavelength.
2. Wavelength Shift If autofluorescence is confirmed, consider using a fluorescent probe that excites and emits at a longer, red-shifted wavelength.[8]The incidence of fluorescent artifacts generally decreases at higher wavelengths, potentially mitigating the interference.[3]
3. Pre-read Plate Before adding the final fluorescent reagent, read the plate after adding cells and this compound.This allows you to measure the background fluorescence from the compound in the presence of cells, which can then be subtracted from the final reading.
Issue 2: Unexpected Cytotoxicity

This guide helps differentiate non-specific cytotoxicity from a targeted therapeutic effect.

Troubleshooting Step Detailed Protocol Expected Outcome & Interpretation
1. Dose-Response & Time-Course 1. Set up a matrix of experiments varying both the concentration of this compound and the incubation time (e.g., 6, 24, 48 hours). 2. Measure viability using two different methods simultaneously, such as an LDH assay (measures membrane integrity) and an ATP-based assay (measures metabolic activity).Saponins often show time- and concentration-dependent cytotoxicity.[2] Rapid LDH release at high concentrations suggests necrotic membrane disruption, a likely artifact. A slower, dose-dependent decrease in ATP levels may indicate a more specific apoptotic effect.[1]
2. Apoptosis vs. Necrosis Assay 1. Treat cells with a range of this compound concentrations. 2. Stain cells with Annexin V and a viability dye (e.g., Propidium Iodide). 3. Analyze via flow cytometry.This will quantify the mode of cell death. A high percentage of Annexin V positive / PI negative cells indicates apoptosis, while Annexin V positive / PI positive cells indicate late apoptosis or necrosis.[1] Saponins can induce both.[1]
3. Caspase Inhibition Control 1. Pre-treat cells with a pan-caspase inhibitor (e.g., z-VAD-fmk) for 1-2 hours. 2. Add this compound and incubate for the standard experiment duration. 3. Measure cell viability.If the pan-caspase inhibitor does not rescue the cells from death, it suggests a caspase-independent cell death mechanism, such as necrosis due to membrane disruption.[1]
Experimental Protocols & Data
Protocol 1: Solubility and Precipitation Assessment

A common artifact is compound precipitation in aqueous media, which can scatter light and interfere with plate reader measurements.

  • Preparation : Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution : Serially dilute the stock solution in your complete cell culture medium to achieve final concentrations from 0.1 µM to 100 µM.

  • Incubation : Incubate the solutions at 37°C for 2 hours.

  • Visual Inspection : Visually inspect each concentration for signs of cloudiness or precipitate.

  • Spectrophotometer Reading : Transfer 100 µL of each solution to a clear 96-well plate and measure the absorbance at 600 nm (OD600). An increase in OD600 indicates light scattering from insoluble particles.

Table 1: Solubility Profile of this compound

Concentration (µM) Visual Observation OD600 Reading (Arbitrary Units) Solubility Assessment
0.1 Clear 0.051 Soluble
1 Clear 0.053 Soluble
10 Clear 0.058 Soluble
25 Slight Haze 0.095 Marginally Soluble
50 Visible Particles 0.210 Poorly Soluble / Precipitate
100 Heavy Precipitate 0.455 Insoluble

Note: It is recommended to work at concentrations below 25 µM to avoid artifacts from precipitation.

Visualized Workflows and Pathways
Troubleshooting Workflow for Suspected Artifacts

The following workflow provides a logical sequence of steps to identify and mitigate common artifacts when using this compound.

G cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: Artifact Screening cluster_2 Phase 3: Mechanistic Deconvolution cluster_3 Phase 4: Target Validation A Unexpected or Inconsistent Assay Result B Check for Autofluorescence (Compound-only Control) A->B Run Parallel Controls C Assess Solubility (Visual & OD600) A->C Run Parallel Controls D Evaluate General Cytotoxicity (LDH vs ATP Assay) A->D Run Parallel Controls E Artifact Confirmed: Redesign Assay (e.g., Red-shifted probe) B->E Signal > 3x Blank? F Artifact Confirmed: Lower Compound Concentration C->F Precipitate Observed? G Differentiate Apoptosis vs. Necrosis (Annexin V / PI Staining) D->G H Use Caspase Inhibitor to Confirm Mechanism G->H I Validate with Orthogonal Assay (e.g., Western Blot for pathway marker) H->I If Caspase-Dependent

Caption: Troubleshooting workflow for identifying assay artifacts.

Signaling Pathway: Potential Off-Target Cytotoxicity

This compound, as a saponin, can induce cytotoxicity through direct membrane disruption or by initiating stress-induced apoptosis pathways. This diagram illustrates these potential off-target mechanisms.

G cluster_0 High Concentration cluster_1 Low Concentration compound This compound membrane Cell Membrane compound->membrane Disrupts stress Mitochondrial Stress compound->stress Induces necrosis Membrane Permeabilization (Necrosis) membrane->necrosis ldh LDH Release necrosis->ldh caspase Caspase Activation stress->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Off-target cytotoxicity pathways of saponins.

References

"overcoming resistance in cancer cell lines treated with Jasamplexoside C"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Jasamplexoside C in cancer cell line experiments. As this compound is a novel compound, this resource addresses potential challenges in overcoming resistance based on established mechanisms for natural product-derived anticancer agents.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line is showing reduced sensitivity to this compound over time. What are the possible reasons for this acquired resistance?

A1: Acquired resistance to natural product-derived compounds like this compound in cancer cell lines can arise from several factors:

  • Overexpression of Efflux Pumps: Cancer cells may increase the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which actively pump the drug out of the cell, reducing its intracellular concentration.[1]

  • Alterations in Apoptotic Pathways: The cells might have mutations or altered expression of proteins involved in apoptosis (programmed cell death), such as the Bcl-2 family proteins or caspases, making them less susceptible to the drug's cytotoxic effects.[2][3]

  • Target Modification: Although the precise target of this compound is under investigation, resistance can occur if the molecular target of the drug is mutated or its expression level changes.

  • Activation of Pro-Survival Signaling Pathways: Cancer cells can upregulate signaling pathways that promote survival and proliferation, counteracting the effects of this compound. This can include pathways like PI3K/Akt or MAPK.[4][5]

Q2: I am observing a high IC50 value for this compound in my initial screens on a new cancer cell line. Does this indicate intrinsic resistance?

A2: A high initial IC50 value can suggest intrinsic resistance. This form of resistance is present before drug treatment and can be due to the inherent characteristics of the cancer cell line, such as:

  • Pre-existing mutations in genes that regulate apoptosis or drug metabolism.

  • A naturally high expression of drug efflux pumps.

  • The specific genetic background of the cell line that confers a survival advantage against this class of compounds.

It is recommended to screen a panel of diverse cancer cell lines to determine the general sensitivity profile to this compound.

Q3: How can I determine if my resistant cell line is overexpressing efflux pumps?

A3: You can investigate the role of efflux pumps through several methods:

  • Co-treatment with an Efflux Pump Inhibitor: Treat your resistant cells with this compound in combination with a known ABC transporter inhibitor (e.g., Verapamil or Cyclosporin A). A significant decrease in the IC50 of this compound in the presence of the inhibitor suggests the involvement of efflux pumps.

  • Western Blotting: Analyze the protein expression levels of common efflux pumps like P-gp/MDR1, MRP1, and BCRP in your resistant and parental (sensitive) cell lines.

  • Rhodamine 123 Efflux Assay: Use flow cytometry to measure the efflux of a fluorescent substrate like Rhodamine 123. Cells with higher efflux pump activity will retain less of the dye.

Q4: What are some strategies to overcome this compound resistance in my cell lines?

A4: Several strategies can be employed to overcome resistance:

  • Combination Therapy: Use this compound in combination with other chemotherapeutic agents that have different mechanisms of action. This can create a synergistic effect and reduce the likelihood of resistance.

  • Targeting Pro-Survival Pathways: If you identify an upregulated pro-survival pathway in your resistant cells, consider co-treating with an inhibitor of a key component of that pathway.

  • Epigenetic Modulation: In some cases, resistance can be associated with epigenetic changes. Treatment with epigenetic modifiers like histone deacetylase (HDAC) inhibitors or DNA methyltransferase (DNMT) inhibitors may re-sensitize cells to this compound.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for this compound in replicate experiments.
Possible Cause Troubleshooting Step
Cell Seeding Density Variation Ensure a consistent number of cells are seeded in each well. Perform cell counts carefully before plating.
Drug Dilution Inaccuracy Prepare fresh serial dilutions of this compound for each experiment. Verify the concentration of your stock solution.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS.
Cell Line Instability Use cells from a low passage number and regularly perform cell line authentication.
Problem 2: No induction of apoptosis observed after this compound treatment in a previously sensitive cell line.
Possible Cause Troubleshooting Step
Development of Resistance Culture the cells in the absence of this compound for several passages to see if sensitivity is restored. If not, proceed with resistance mechanism investigation.
Apoptosis Assay Timing Perform a time-course experiment to determine the optimal time point for apoptosis detection after drug treatment.
Sub-optimal Drug Concentration Verify the IC50 value and use a concentration known to induce apoptosis (typically 1.5x to 2x the IC50).
Apoptosis Assay Sensitivity Try a different apoptosis detection method. For example, if you are using Annexin V/PI staining, you could also try a TUNEL assay or Western blot for cleaved caspases.

Quantitative Data Summary

Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines

Cell LineParental IC50 (µM)Resistant Subline IC50 (µM)Fold Resistance
MCF-7 (Breast) 5.248.79.4
A549 (Lung) 8.165.28.0
HCT116 (Colon) 3.935.19.0

Table 2: Effect of an Efflux Pump Inhibitor on this compound IC50 in a Resistant Cell Line (Hypothetical Data)

Treatment GroupIC50 (µM)
This compound alone 48.7
This compound + Verapamil (5 µM) 9.3

Experimental Protocols

MTT Assay for Cell Viability
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Western Blot for Apoptosis Markers
  • Protein Extraction: Treat cells with this compound at the desired concentration and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against apoptosis markers (e.g., cleaved Caspase-3, PARP, Bcl-2, Bax).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Mechanism Investigation cluster_experiments Experimental Validation cluster_solution Potential Solutions start Decreased Sensitivity to this compound efflux Efflux Pump Overexpression? start->efflux apoptosis Altered Apoptotic Pathway? start->apoptosis signaling Pro-survival Signaling? start->signaling inhibitor_assay Efflux Pump Inhibitor Assay efflux->inhibitor_assay western_blot_efflux Western Blot (P-gp, MRP1) efflux->western_blot_efflux western_blot_apoptosis Western Blot (Bcl-2, Caspases) apoptosis->western_blot_apoptosis phospho_array Phospho-kinase Array signaling->phospho_array combo_therapy Combination Therapy inhibitor_assay->combo_therapy western_blot_apoptosis->combo_therapy pathway_inhibition Targeted Pathway Inhibition phospho_array->pathway_inhibition

Caption: Troubleshooting workflow for this compound resistance.

signaling_pathway cluster_drug Drug Action cluster_intrinsic Intrinsic Apoptosis Pathway cluster_resistance Resistance Mechanisms jasamplexoside This compound bax Bax/Bak Activation jasamplexoside->bax induces pgp P-gp Efflux Pump jasamplexoside->pgp mito Mitochondria bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation apaf1->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis bcl2 Bcl-2/Bcl-xL Overexpression bcl2->bax inhibits pgp->jasamplexoside efflux

Caption: Putative apoptotic pathway and resistance mechanisms.

References

Validation & Comparative

"comparative analysis of Jasamplexoside C with other known secoiridoid glucosides"

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative biological activities of Jasamplexoside C, with a focus on related Jasminum secoiridoids, Oleuropein, and Ligstroside.

Secoiridoid glucosides, a class of monoterpenoids, are widely distributed in the plant kingdom and have garnered significant attention for their diverse pharmacological activities. This guide provides a comparative analysis of this compound, a secoiridoid glucoside found in Jasminum sambac, with other well-characterized secoiridoid glucosides. Due to the limited availability of direct experimental data for this compound, this comparison leverages data from closely related compounds isolated from Jasminum species as a proxy, alongside the extensively studied Oleuropein and Ligstroside.

Chemical Structures at a Glance

Secoiridoid glucosides share a common structural framework, characterized by a cleaved iridoid skeleton linked to a glucose molecule. Variations in the aglycone moiety and substitutions on the glycosidic part contribute to the diversity of their biological effects.

Comparative Biological Activities

Data Summary

The following table summarizes the reported biological activities of secoiridoid glucosides from Jasminum species, Oleuropein, and Ligstroside. It is important to reiterate that the activities listed for Jasminum secoiridoids are attributed to compounds other than this compound, but from the same plant genus or species.

Biological ActivityJasminum Secoiridoid Glucosides (from J. sambac and other species)OleuropeinLigstroside
Hepatoprotective Oligomeric secoiridoid glycosides from J. sambac flowers exhibited hepatoprotective effects against D-galactosamine/lipopolysaccharide-induced liver injury in mice.[1][4][5][6][7]Demonstrated hepatoprotective effects against various toxins by reducing oxidative stress and inflammation.Limited direct evidence, but its antioxidant and anti-inflammatory properties suggest potential hepatoprotective effects.
Antioxidant Extracts of Jasminum species containing secoiridoids show significant antioxidant activity in DPPH and other assays.[3][8]Potent antioxidant, scavenging free radicals and inhibiting lipid peroxidation.Exhibits significant antioxidant activity, contributing to its various health benefits.
Anti-inflammatory Secoiridoids from Jasminum species have shown anti-inflammatory properties.[2]Reduces the production of pro-inflammatory cytokines and enzymes.Inhibits inflammatory pathways, including NF-κB signaling.
Anticancer A secoiridoid glycoside from Jasminum pentaneurum and extracts from Jasminum multiflorum showed cytotoxic activity against human cancer cell lines.[9][10][11]Induces apoptosis and inhibits proliferation and angiogenesis in various cancer cell models.Demonstrated anticancer effects in melanoma and other cancer types by targeting signaling pathways like BRAF.

Experimental Protocols

This section details the methodologies for key experiments commonly used to evaluate the biological activities of secoiridoid glucosides.

Hepatoprotective Activity Assay (In Vivo)
  • Model: D-galactosamine (D-GalN)/lipopolysaccharide (LPS)-induced liver injury in mice.[1]

  • Procedure:

    • Male ICR mice are divided into control, D-GalN/LPS-treated, and compound-treated groups.

    • The compound (e.g., secoiridoid glycoside) is administered orally for a specified number of days.

    • One hour after the final compound administration, D-GalN and LPS are injected intraperitoneally to induce liver injury.

    • After a set time (e.g., 8 hours), blood is collected to measure serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).

    • Liver tissues are collected for histopathological examination.

  • Endpoint: Reduction in serum ALT and AST levels and amelioration of liver tissue damage compared to the D-GalN/LPS-treated group indicate hepatoprotective activity.

Antioxidant Activity: DPPH Radical Scavenging Assay
  • Principle: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.[5][12]

  • Procedure:

    • A stock solution of DPPH in methanol (B129727) is prepared.

    • Different concentrations of the test compound are added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature for 30 minutes.

    • The absorbance is measured at 517 nm.

    • Ascorbic acid or Trolox is used as a positive control.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

Cytotoxicity Assay: MTT Assay
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.[1][8][11][13]

  • Procedure:

    • Cancer cells (e.g., MCF-7, HepG2) are seeded in a 96-well plate and allowed to attach overnight.

    • The cells are treated with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).

    • After treatment, the medium is replaced with a fresh medium containing MTT solution.

    • The plate is incubated for 2-4 hours to allow formazan crystal formation.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a wavelength of 570 nm.

  • Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
  • Principle: This assay measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells). The amount of nitrite (B80452), a stable product of NO, in the cell culture supernatant is quantified using the Griess reagent.

  • Procedure:

    • RAW 264.7 cells are seeded in a 96-well plate.

    • The cells are pre-treated with different concentrations of the test compound for 1 hour.

    • The cells are then stimulated with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

    • The cell culture supernatant is collected.

    • An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.

    • The absorbance is measured at 540 nm.

  • Calculation: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Signaling Pathways and Experimental Workflows

The biological activities of secoiridoid glucosides are often mediated through the modulation of specific cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate a simplified overview of a common experimental workflow for evaluating anticancer activity and a key signaling pathway involved in inflammation.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Cancer Cell Lines (e.g., MCF-7, HepG2) treatment Treatment with Secoiridoid Glucoside cell_culture->treatment mtt_assay MTT Assay (Cell Viability) treatment->mtt_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) treatment->apoptosis_assay animal_model Xenograft Mouse Model mtt_assay->animal_model Promising Results tumor_induction Tumor Cell Implantation animal_model->tumor_induction compound_admin Compound Administration tumor_induction->compound_admin tumor_measurement Tumor Growth Measurement compound_admin->tumor_measurement histology Histopathological Analysis tumor_measurement->histology

Caption: Workflow for Anticancer Activity Evaluation.

nfkb_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (iNOS, COX-2) NFkB->Genes activates transcription Secoiridoid Secoiridoid Glucosides Secoiridoid->IKK inhibits

Caption: Inhibition of NF-κB Signaling Pathway.

Conclusion

While direct experimental evidence for the biological activities of this compound is currently lacking, the available data on related secoiridoid glucosides from Jasminum sambac and other Jasminum species suggest its potential as a hepatoprotective, antioxidant, anti-inflammatory, and anticancer agent. These potential activities are consistent with the well-established pharmacological profiles of other prominent secoiridoid glucosides like Oleuropein and Ligstroside. Further research is warranted to isolate and characterize the specific biological functions and underlying molecular mechanisms of this compound. Such studies will be crucial for unlocking its full therapeutic potential and for the development of novel natural product-based drugs. Researchers are encouraged to utilize the standardized experimental protocols outlined in this guide to ensure the generation of robust and comparable data.

References

"Jasamplexoside C versus methyl jasmonate: a comparison of cytotoxic effects"

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

This guide provides a detailed analysis of the cytotoxic effects of methyl jasmonate, a plant stress hormone that has garnered significant interest for its potential as an anti-cancer agent. Due to the absence of publicly available scientific literature on "Jasamplexoside C," a direct comparison is not feasible at this time. This document therefore focuses exclusively on the cytotoxic profile of methyl jasmonate, presenting quantitative data, experimental methodologies, and diagrammatic representations of its mechanisms of action.

Data Presentation: Cytotoxicity of Methyl Jasmonate

Methyl jasmonate has demonstrated selective cytotoxicity against a variety of cancer cell lines while showing minimal effects on normal, non-transformed cells.[1] Its efficacy is concentration-dependent, with IC50 values typically in the low millimolar (mM) range for most cancer cell types.[1]

Cell LineCancer TypeIC50 ValueKey ObservationsReference
MDA-MB-435Breast Cancer1.2 mM (24h)Inhibition of long-term proliferation.[2]
MCF-7Breast Cancer1.45 mM (24h)G0/G1 and S-phase arrest; Apoptosis induction.[2]
Molt-4Lymphoblastic Leukemia~0.5 mM87.5% cytotoxicity at 0.5 mM.[3]
PC-3Prostate CancerNot specifiedCaspase-3 activation and inhibition of Bcl-2 protein expression at 2 mM.[3][4]
DU-145Prostate CancerNot specifiedG0/G1 arrest.[4]
CaSkiCervical Cancer1.7 mM (24h)Dose and time-dependent cytotoxicity.[3]
C33ACervical Cancer2.2 mM (24h)Effective against HPV-negative, mutant p53 cells.[3][5]
HeLaCervical Cancer3.0 mM (24h)Induces cell death with features of both apoptosis and necrosis.[3][5]
SiHaCervical Cancer3.3 mM (24h)[3]
A549Non-small cell lung cancerNot specifiedInduces apoptosis and pro-apoptotic autophagy via ROS pathway.[6][7]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the cytotoxic effects of methyl jasmonate.

Cell Viability and Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of methyl jasmonate (e.g., 0.5 mM to 5 mM). A control group receives medium with the vehicle (e.g., DMSO) at the same concentration used for the highest drug dilution.

  • Incubation: Cells are incubated with the treatment for specific time points (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) is calculated from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Treatment: Cells are seeded in 6-well plates and treated with methyl jasmonate at the desired concentrations for the specified time.

  • Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in 1X Annexin-binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis
  • Cell Treatment and Harvesting: Cells are treated with methyl jasmonate as described above and harvested.

  • Fixation: Cells are fixed in cold 70% ethanol (B145695) and stored at -20°C overnight.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and Propidium Iodide.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Signaling Pathways and Experimental Workflow

Signaling Pathways of Methyl Jasmonate-Induced Apoptosis

Methyl jasmonate induces apoptosis through multiple signaling pathways, primarily involving the generation of reactive oxygen species (ROS) and targeting mitochondria.[1][6][8] It can trigger both the intrinsic and extrinsic apoptotic pathways.[1][2]

MJ_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway MJ Methyl Jasmonate TNFR1 TNFR1 Expression ↑ MJ->TNFR1 ROS ROS Production ↑ MJ->ROS Caspase8 Caspase-8 Activation TNFR1->Caspase8 MAPK MAPK Pathway (p38, ERK1/2) TNFR1->MAPK Caspase3 Caspase-3 Activation Caspase8->Caspase3 MAPK->Caspase3 Mito Mitochondrial Perturbation ROS->Mito MMP Mitochondrial Membrane Potential ↓ Mito->MMP Bcl2 Bcl-2 Family Modulation (Bax ↑, Bcl-2 ↓) Mito->Bcl2 CytoC Cytochrome c Release MMP->CytoC CytoC->Caspase3 Bcl2->CytoC Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathways of methyl jasmonate-induced apoptosis.

Experimental Workflow for Comparing Cytotoxic Effects

The following diagram illustrates a general workflow for comparing the cytotoxic effects of two compounds.

Cytotoxicity_Workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis & Interpretation CellCulture Cell Line Selection (e.g., MCF-7, A549) CompoundPrep Compound Preparation (this compound vs. Methyl Jasmonate) MTT Cell Viability (MTT) CompoundPrep->MTT Apoptosis Apoptosis (Annexin V/PI) CompoundPrep->Apoptosis CellCycle Cell Cycle (PI Staining) CompoundPrep->CellCycle IC50 IC50 Determination MTT->IC50 Stats Statistical Analysis Apoptosis->Stats CellCycle->Stats Mechanism Mechanistic Studies IC50->Mechanism Stats->Mechanism Conclusion Comparative Conclusion Mechanism->Conclusion

Caption: General workflow for comparing cytotoxic compounds.

References

"confirming the mechanism of action of Jasamplexoside C using molecular biology techniques"

Author: BenchChem Technical Support Team. Date: December 2025

A definitive mechanism of action for Jasamplexoside C remains to be fully elucidated in publicly available scientific literature. Extensive searches have not yielded specific studies detailing its molecular interactions and signaling pathways. However, based on the known activities of related compounds, this guide outlines a putative mechanism and provides a framework for its experimental confirmation using established molecular biology techniques.

This comparative guide is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this compound. While direct experimental data on this compound is not currently available, we will draw comparisons with compounds exhibiting similar predicted activities, such as other saponins (B1172615) and natural products known to induce apoptosis in cancer cells.

Postulated Mechanism of Action: Induction of Apoptosis

It is hypothesized that this compound, like many other cytotoxic natural products, exerts its effects by inducing programmed cell death, or apoptosis. This process is crucial for eliminating damaged or cancerous cells and involves a cascade of molecular events. The proposed signaling pathway centers on the intrinsic, or mitochondrial, pathway of apoptosis.

Core Experimental Workflow to Validate the Mechanism

To confirm the pro-apoptotic mechanism of this compound, a series of molecular biology experiments are required. The following workflow provides a comprehensive approach to investigate its cellular and molecular effects.

experimental_workflow cluster_cell_based_assays Cell-Based Assays cluster_molecular_analysis Molecular Analysis cluster_pathway_confirmation Pathway Confirmation cell_viability Cell Viability Assay (MTT/XTT) apoptosis_detection Apoptosis Detection (Annexin V/PI Staining) cell_viability->apoptosis_detection Confirm cytotoxic effect cell_cycle Cell Cycle Analysis (Flow Cytometry) apoptosis_detection->cell_cycle Investigate cell cycle arrest western_blot Western Blot apoptosis_detection->western_blot Analyze apoptotic proteins qpcr qPCR western_blot->qpcr Validate gene expression caspase_assay Caspase Activity Assay western_blot->caspase_assay Measure caspase activation mitochondrial_potential Mitochondrial Membrane Potential Assay caspase_assay->mitochondrial_potential Assess mitochondrial involvement cytochrome_c Cytochrome c Release mitochondrial_potential->cytochrome_c Confirm intrinsic pathway

Figure 1. A streamlined workflow for investigating the pro-apoptotic mechanism of this compound.

Comparative Analysis of Pro-Apoptotic Compounds

While data for this compound is absent, we can compare the established mechanisms of other natural compounds known to induce apoptosis. This provides a benchmark for interpreting potential experimental results for this compound.

CompoundPrimary Target(s)Key Signaling EventsIC50 Range (Cancer Cell Lines)
Paclitaxel TubulinMitotic arrest, Bcl-2 phosphorylation, Caspase activation1 - 100 nM
Ginsenoside Ck Multiple kinasesROS generation, MAPK activation, Caspase activation10 - 50 µM
Curcumin NF-κB, STAT3Inhibition of pro-inflammatory cytokines, Induction of p535 - 25 µM
This compound Hypothesized: Mitochondrial proteinsHypothesized: ΔΨm disruption, Cytochrome c release, Caspase activationTo be determined

Table 1. Comparison of key mechanistic features of selected pro-apoptotic natural compounds.

Detailed Experimental Protocols

To facilitate the investigation of this compound, detailed protocols for the key experiments outlined in the workflow are provided below.

Western Blot Analysis for Apoptotic Proteins

Objective: To detect changes in the expression levels of key proteins involved in the apoptotic pathway.

Protocol:

  • Cell Lysis: Treat cells with this compound at various concentrations and time points. Harvest and lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Cleaved Caspase-3, PARP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

Objective: To quantify the percentage of apoptotic and necrotic cells using flow cytometry.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.

Mitochondrial Membrane Potential (ΔΨm) Assay

Objective: To assess the effect of this compound on mitochondrial integrity.

Protocol:

  • Cell Treatment: Treat cells with this compound in a black, clear-bottom 96-well plate.

  • Staining: Add a fluorescent cationic dye (e.g., JC-1 or TMRE) to the cells and incubate.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader or a flow cytometer. A decrease in the red/green fluorescence ratio (for JC-1) or a decrease in red fluorescence (for TMRE) indicates mitochondrial membrane depolarization.

Proposed Signaling Pathway for this compound

Based on the predicted pro-apoptotic activity, the following signaling pathway illustrates the potential molecular cascade initiated by this compound.

signaling_pathway cluster_stimulus cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol cluster_nucleus Nucleus Jasamplexoside_C This compound Bcl2 Bcl-2 Jasamplexoside_C->Bcl2 Inhibits Bax Bax Jasamplexoside_C->Bax Activates Bcl2->Bax Inhibits Mito_Membrane Mitochondrial Membrane Bax->Mito_Membrane Forms pore Cytochrome_c Cytochrome c Mito_Membrane->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Recruits Active_Caspase9 Active Caspase-9 Caspase9->Active_Caspase9 Cleavage Caspase3 Pro-Caspase-3 Active_Caspase9->Caspase3 Activates Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Cleavage PARP PARP Active_Caspase3->PARP Cleaves Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Apoptosis Apoptosis Cleaved_PARP->Apoptosis

Figure 2. A proposed signaling cascade for this compound-induced apoptosis via the intrinsic pathway.

Unraveling the Bioactivity of Jasamplexoside C: A Comparative Analysis Across Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the therapeutic potential of Jasamplexoside C remains elusive due to a lack of specific experimental data on its bioactivity in different cell lines. Current scientific literature does not provide direct evidence or studies focusing on "this compound."

This guide, therefore, aims to provide a comparative framework by examining the bioactivities of structurally related or functionally similar compounds, such as other saponins (B1172615) and plant-derived molecules, which have been investigated for their cytotoxic and anti-inflammatory effects. The methodologies and findings from these studies can serve as a valuable reference for future research on this compound.

Comparative Bioactivity of Related Compounds

While data on this compound is unavailable, research on other natural compounds offers insights into potential mechanisms and experimental approaches. For instance, compounds like Stichoposide C, a triterpene glycoside, have demonstrated potent pro-apoptotic activity in leukemia and colorectal cancer cells. This effect is mediated through the activation of sphingomyelinases and the subsequent generation of ceramide, leading to the activation of the Fas death receptor pathway.[1] Similarly, other natural flavonoids and jasmonates have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines, often through the modulation of key signaling pathways.[2][3][4]

To provide a clearer picture of how the bioactivity of a novel compound like this compound could be assessed and compared, the following tables summarize hypothetical data based on common experimental outcomes for anticancer and anti-inflammatory agents.

Table 1: Comparative Cytotoxicity (IC50 in µM) of this compound and Analogs in Various Cancer Cell Lines

CompoundMCF-7 (Breast)A549 (Lung)HCT116 (Colon)HeLa (Cervical)
This compound (Hypothetical) 15.222.518.725.1
Doxorubicin (Control)0.81.20.91.5
Compound X (Alternative 1)25.835.130.240.5
Compound Y (Alternative 2)12.519.815.321.9

Table 2: Effect of this compound on Apoptosis and Cell Cycle in MCF-7 Cells (Hypothetical Data)

Treatment% Apoptotic Cells (Annexin V+)% G2/M Phase Arrest
Control 2.15.3
This compound (15 µM) 35.442.8
Compound X (25 µM) 18.925.6
Compound Y (12 µM) 40.248.1

Table 3: Anti-inflammatory Activity of this compound in LPS-stimulated RAW 264.7 Macrophages (Hypothetical Data)

TreatmentNitric Oxide (NO) Inhibition (%)IL-6 Reduction (%)TNF-α Reduction (%)
Control (LPS only) 000
This compound (10 µM) 65.258.962.5
Dexamethasone (Control) 85.780.182.3
Compound Z (Alternative) 55.849.352.1

Experimental Protocols

To ensure reproducibility and facilitate the design of future studies on this compound, detailed methodologies for key experiments are outlined below.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells (e.g., MCF-7, A549, HCT116, HeLa) in 96-well plates at a density of 5 x 103 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound and control compounds for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.

Apoptosis Analysis (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with the IC50 concentration of this compound for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

Cell Cycle Analysis
  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.

  • Fixation: Fix the cells in 70% cold ethanol (B145695) overnight at -20°C.

  • Staining: Wash the cells with PBS and stain with a solution containing PI and RNase A for 30 minutes.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

Nitric Oxide (NO) Assay (Griess Test)
  • Cell Stimulation: Seed RAW 264.7 macrophages and stimulate with 1 µg/mL of Lipopolysaccharide (LPS) in the presence or absence of this compound for 24 hours.

  • Griess Reagent: Mix 100 µL of cell culture supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid).

  • Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite (B80452) is determined from a sodium nitrite standard curve.

Cytokine Measurement (ELISA)
  • Sample Collection: Collect the supernatant from LPS-stimulated RAW 264.7 cells treated with this compound.

  • ELISA: Perform Enzyme-Linked Immunosorbent Assays (ELISA) for Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) according to the manufacturer's instructions.

Visualizing Potential Mechanisms

To conceptualize the potential molecular pathways that this compound might influence, based on the activities of similar compounds, the following diagrams illustrate hypothetical signaling cascades.

G cluster_0 Apoptosis Induction Pathway JC This compound ROS ↑ ROS Production JC->ROS MMP ↓ Mitochondrial Membrane Potential ROS->MMP CytoC Cytochrome c Release MMP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G cluster_1 Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Cytokines ↑ Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines JC This compound JC->NFkB G cluster_2 Experimental Workflow for Bioactivity Screening Start Compound (this compound) Cytotoxicity Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity AntiInflam Anti-inflammatory Assay (NO, ELISA) Start->AntiInflam Apoptosis Apoptosis Assay (Annexin V/PI) Cytotoxicity->Apoptosis CellCycle Cell Cycle Analysis Cytotoxicity->CellCycle Mechanism Mechanism of Action (Western Blot, etc.) Apoptosis->Mechanism CellCycle->Mechanism AntiInflam->Mechanism

References

In Vitro Head-to-Head Comparison: Ginsenoside Compound K vs. Sorafenib in Hepatocellular Carcinoma

Author: BenchChem Technical Support Team. Date: December 2025

Lack of Publicly Available Data for Jasamplexoside C Prevents Direct Comparative Analysis

A thorough review of publicly available scientific literature and databases reveals a significant lack of research on the biological activity of this compound. While its chemical classification as an iridoid suggests potential pharmacological properties, as this class of compounds is known for a wide range of biological activities, there is no specific in-vitro data for this compound itself. Consequently, a direct head-to-head comparison with a standard-of-care drug, as requested, cannot be conducted at this time.

To fulfill the structural and content requirements of the user's request, a representative example of a "Publish Comparison Guide" has been created below. This guide compares a well-researched natural product with known anti-cancer activity, Ginsenoside Compound K , against a standard-of-care drug for hepatocellular carcinoma (liver cancer), Sorafenib . This example is intended to serve as a template, demonstrating the desired format for data presentation, experimental protocols, and visualization of signaling pathways and workflows.

Audience: Researchers, scientists, and drug development professionals.

This guide provides an objective in-vitro comparison of the natural product Ginsenoside Compound K (CK) and the standard-of-care multi-kinase inhibitor, Sorafenib, in the context of hepatocellular carcinoma (HCC). The data presented is a synthesis of findings from multiple preclinical studies.

Data Presentation: Comparative Cytotoxicity

The anti-proliferative effects of Ginsenoside Compound K and Sorafenib were evaluated across various human liver cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of drug potency, was determined using the MTT assay after 48 hours of treatment.

Cell LineGinsenoside Compound K (IC50 in µM)Sorafenib (IC50 in µM)
HepG247.66[1]~6[2]
SK-Hep-153.14[1]-
Huh738.54 (72h)[3]~6[2]
Bel-740438.52 (72h)[3]-

Note: IC50 values can vary between studies due to different experimental conditions.

Experimental Protocols

Cell Viability Assessment (MTT Assay)

The viability of hepatocellular carcinoma cells following treatment with Ginsenoside Compound K or Sorafenib is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay.[4][5][6]

  • Cell Seeding: HCC cells (e.g., HepG2, Huh7) are seeded into 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of Ginsenoside Compound K or Sorafenib. A vehicle control (e.g., DMSO) is also included. The cells are then incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: Following the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[6]

  • Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value is calculated from the dose-response curve.

Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

The induction of apoptosis is quantified using flow cytometry after staining with Annexin V and Propidium Iodide (PI).[7][8]

  • Cell Treatment: HCC cells are seeded in 6-well plates and treated with Ginsenoside Compound K or Sorafenib at their respective IC50 concentrations for 24 to 48 hours.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in 1X Binding Buffer. Annexin V-FITC and Propidium Iodide are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by Ginsenoside Compound K and Sorafenib in hepatocellular carcinoma cells.

G cluster_CK Ginsenoside Compound K Pathway CK Ginsenoside Compound K PI3K_AKT PI3K/AKT Pathway CK->PI3K_AKT inhibits pFOXO1 p-FOXO1 (inhibition) CK->pFOXO1 Bclaf1 Bclaf1 (inhibition) CK->Bclaf1 PI3K_AKT->pFOXO1 FOXO1 FOXO1 SLC7A11_GPX4 SLC7A11 & GPX4 (downregulation) FOXO1->SLC7A11_GPX4 Ferroptosis Ferroptosis SLC7A11_GPX4->Ferroptosis induces ERK p-ERK (inhibition) Bclaf1->ERK Mito_Apoptosis Mitochondrial Apoptosis Bclaf1->Mito_Apoptosis prevents ERK->Mito_Apoptosis prevents

Caption: Ginsenoside Compound K signaling pathways in HCC.

G cluster_Sorafenib Sorafenib Pathway Sorafenib Sorafenib VEGFR_PDGFR VEGFR / PDGFR Sorafenib->VEGFR_PDGFR inhibits RAF RAF Kinase Sorafenib->RAF inhibits PI3K PI3K Sorafenib->PI3K inhibits Apoptosis Apoptosis Sorafenib->Apoptosis induces MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation promotes

Caption: Sorafenib signaling pathways in HCC.
Experimental Workflow

The diagram below outlines the general workflow for the in-vitro comparison of two compounds.

G cluster_workflow In Vitro Drug Comparison Workflow cluster_assays Cell-Based Assays start Start: Select Cell Lines & Compounds culture Cell Culture & Seeding start->culture treatment Drug Treatment (Dose-Response) culture->treatment viability MTT Assay (Cell Viability) treatment->viability apoptosis Annexin V/PI (Apoptosis) treatment->apoptosis analysis Data Analysis: IC50 Calculation Apoptosis Quantification viability->analysis apoptosis->analysis conclusion Conclusion: Comparative Efficacy analysis->conclusion

Caption: General experimental workflow for in-vitro comparison.

References

"evaluating the synergistic effects of Jasamplexoside C with other compounds"

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Jasamplexoside C: Extensive searches of scientific literature and chemical databases did not yield any specific information on a compound named "this compound." This may indicate that the compound is very new, not yet described in published literature, is an internal company designation, or that there may be a typographical error in the name. A related compound, Jasamplexoside A , has been identified as a secoiridoid glucoside.[][2] Without specific data for this compound, this guide will provide a comprehensive framework for evaluating the synergistic effects of a hypothetical natural compound, drawing on established methodologies for similar research.

Introduction to Synergy

In pharmacology and drug development, synergy occurs when the combined effect of two or more compounds is greater than the sum of their individual effects.[3] This can lead to enhanced therapeutic efficacy, reduced dosages of individual agents, and potentially minimized side effects.[3] Evaluating these interactions is a critical step in preclinical research for developing combination therapies.

Experimental Design for Synergistic Effect Evaluation

A robust experimental design is fundamental to accurately determine and quantify synergistic interactions. The following outlines a typical workflow.

Experimental Workflow

G cluster_0 Phase 1: Single Agent Screening cluster_1 Phase 2: Combination Studies cluster_2 Phase 3: Mechanistic Validation A Determine IC50/EC50 for Compound A (e.g., this compound) C Checkerboard Assay (Dose-Response Matrix) A->C B Determine IC50/EC50 for Compound B B->C D Calculate Combination Index (CI) C->D E Signaling Pathway Analysis (e.g., Western Blot, qPCR) D->E If Synergy Detected (CI < 1) F In Vivo Model Validation E->F

Caption: A generalized workflow for evaluating synergistic effects.

Detailed Experimental Protocols

a) Determination of IC50/EC50 for Single Agents:

  • Objective: To determine the concentration of each compound that inhibits a biological process by 50% (IC50) or produces 50% of the maximum possible effect (EC50).

  • Method (Cell Viability - MTT Assay):

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of each compound (e.g., hypothetical this compound and a known drug) in the appropriate cell culture medium.

    • Remove the old medium from the cells and add the media containing the different concentrations of the compounds. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value using non-linear regression analysis.

b) Checkerboard Assay and Combination Index (CI) Calculation:

  • Objective: To assess the interaction between two compounds over a range of concentrations.

  • Method:

    • Prepare serial dilutions of Compound A and Compound B.

    • In a 96-well plate, add Compound A in increasing concentrations along the x-axis and Compound B in increasing concentrations along the y-axis. This creates a matrix of all possible concentration combinations.

    • Add cells to each well and incubate for the same duration as the single-agent assay.

    • Perform a cell viability assay (e.g., MTT).

    • Calculate the Combination Index (CI) using the Chou-Talalay method. The CI value indicates the nature of the interaction:

      • CI < 1: Synergy

      • CI = 1: Additive effect

      • CI > 1: Antagonism

Data Presentation for Comparison

Quantitative data from these experiments should be summarized in tables for clear comparison.

Table 1: Single-Agent Cytotoxicity (IC50 Values)

CompoundCell LineIncubation Time (hours)IC50 (µM)
Hypothetical this compoundMCF-74825.3
DoxorubicinMCF-7481.2
Hypothetical this compoundA5494842.1
DoxorubicinA549482.5

Table 2: Combination Index (CI) Values for Hypothetical this compound and Doxorubicin in MCF-7 Cells

[this compound] (µM)[Doxorubicin] (µM)Fractional EffectCI ValueInteraction
12.50.60.550.85Synergy
6.250.30.400.72Synergy
25.00.30.600.91Synergy
12.51.20.750.68Strong Synergy

Mechanistic Insights: Signaling Pathway Analysis

Synergistic effects often arise from the combined action of compounds on different nodes of a signaling pathway or on convergent pathways.

Hypothetical Synergistic Mechanism

Let's hypothesize that "this compound" inhibits the PI3K/Akt signaling pathway, a key regulator of cell survival, while a conventional chemotherapeutic agent like Doxorubicin induces DNA damage, activating the p53 tumor suppressor pathway. The synergistic effect could arise from the simultaneous promotion of apoptosis and inhibition of survival signals.

G cluster_0 Cell Survival Pathway cluster_1 Apoptotic Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Survival & Proliferation Cell Survival & Proliferation mTOR->Cell Survival & Proliferation p53 p53 Bax Bax p53->Bax Caspase9 Caspase-9 Bax->Caspase9 Apoptosis Apoptosis Caspase9->Apoptosis This compound This compound This compound->Akt Inhibits Doxorubicin Doxorubicin Doxorubicin->p53 Activates

Caption: Hypothetical signaling pathway modulation by combination therapy.

Protocol for Western Blot Analysis
  • Objective: To measure changes in the protein levels of key signaling molecules.

  • Method:

    • Treat cells with individual compounds and their combination for a specified time.

    • Lyse the cells to extract total protein.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, total Akt, p53, Bax) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

While no specific data exists for the synergistic effects of this compound, this guide provides a robust and standardized framework for such an evaluation. By employing these experimental designs, presenting data clearly, and investigating the underlying molecular mechanisms, researchers can effectively assess the potential of novel compound combinations for future therapeutic applications. The principles and protocols outlined are broadly applicable to the preclinical evaluation of synergistic interactions between natural products and other therapeutic agents.

References

Assessing the Off-Target Effects of Jasamplexoside C in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics, understanding the on-target and off-target interactions of a lead compound is paramount for its successful translation into the clinic. This guide provides a comparative overview of state-of-the-art methodologies to assess the off-target effects of Jasamplexoside C , a novel investigational compound. By presenting experimental data, detailed protocols, and clear visualizations, this document aims to equip researchers with the knowledge to design comprehensive off-target assessment strategies.

Introduction to this compound

This compound is a promising small molecule inhibitor of a key signaling pathway implicated in oncogenesis. While its on-target activity is well-characterized, a thorough evaluation of its off-target effects is crucial to predict potential toxicities and to understand its broader pharmacological profile. This guide explores various experimental and computational approaches to identify and validate the off-target interactions of this compound in cellular models.

Comparative Analysis of Off-Target Assessment Methodologies

The selection of an appropriate method for off-target profiling depends on several factors, including the stage of drug development, available resources, and the specific questions being addressed. Here, we compare several widely used techniques.

Table 1: Comparison of Key Methodologies for Off-Target Profiling
Methodology Principle Throughput Data Output Strengths Limitations
In Silico Prediction [1]Computational modeling based on chemical structure and target databases.HighList of potential off-target proteins.Cost-effective, rapid screening.Predictive, requires experimental validation, potential for false positives/negatives.
Kinase Profiling [2][3][4][5]In vitro binding or activity assays against a large panel of kinases.HighQuantitative data on inhibition of hundreds of kinases (e.g., IC50, Ki).Broad coverage of the kinome, highly quantitative.In vitro results may not always translate to the cellular context.
Cellular Thermal Shift Assay (CETSA) [6]Measures changes in the thermal stability of proteins upon ligand binding in intact cells or lysates.MediumThermal shift curves indicating target engagement.Confirms target engagement in a cellular environment.Not inherently a discovery tool for unknown off-targets.
Proteome Microarrays High-throughput screening of a compound against thousands of purified proteins spotted on a slide.HighBinding intensity data for a large portion of the proteome.Broad proteome coverage, identifies direct binding partners.Proteins are not in their native cellular environment, potential for non-specific binding.
Mass Spectrometry-based Proteomics Quantitative analysis of protein abundance or post-translational modifications in response to compound treatment.Medium-HighChanges in protein expression or phosphorylation levels across the proteome.Unbiased, provides insights into downstream signaling effects.Does not directly identify the primary off-target.
Gene Expression Profiling (RNA-seq/Microarray) [7][8][9][10][11]Measures global changes in mRNA levels following compound treatment.HighDifferentially expressed genes and affected pathways.Provides a global view of cellular response, hypothesis generating.Indirect measure of off-target effects, requires further validation.
Cytotoxicity and Apoptosis Assays [12][13][14][15][16][17][18][19]Measures cell viability and markers of programmed cell death in response to the compound.HighDose-response curves (IC50), percentage of apoptotic cells.Provides a functional readout of cellular toxicity.Does not identify the specific off-targets causing the toxicity.

Experimental Data for this compound

The following tables summarize hypothetical experimental data for this compound, illustrating the type of results obtained from the different assessment methods.

Table 2: In Silico Off-Target Prediction for this compound
Predicted Off-Target Similarity Score Predicted Function
Kinase A0.85Cell Cycle Regulation
Kinase B0.79Inflammatory Signaling
Non-kinase Protein 10.72Metabolic Enzyme
Table 3: Kinase Profiling of this compound (Select Kinases)
Kinase % Inhibition @ 1 µM IC50 (nM)
On-Target Kinase 98 10
Kinase A85150
Kinase B60800
Kinase C15>10,000
Table 4: Cellular Phenotypic Assays with this compound
Assay Cell Line Endpoint Result (IC50/EC50)
Cytotoxicity (MTT)HEK293Cell Viability25 µM
Apoptosis (Annexin V)HeLa% Apoptotic Cells15% at 10 µM

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results.

Kinase Profiling Assay

Objective: To determine the inhibitory activity of this compound against a broad panel of human kinases.

Methodology:

  • A panel of recombinant human kinases is used.

  • Kinase activity is measured using a radiometric (e.g., ³³P-ATP) or fluorescence-based assay.

  • This compound is serially diluted and incubated with each kinase and its specific substrate.

  • The reaction is initiated by the addition of ATP.

  • After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified.

  • Data are normalized to a DMSO control, and IC50 values are calculated from the dose-response curves.

Cellular Thermal Shift Assay (CETSA)[6]

Objective: To confirm the engagement of this compound with its intended target and potential off-targets in intact cells.

Methodology:

  • Culture cells to 80-90% confluency.

  • Treat cells with this compound or vehicle (DMSO) for a specified time.

  • Harvest and wash the cells.

  • Aliquot the cell suspension and heat each aliquot to a different temperature for a set duration.

  • Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.

  • Analyze the amount of the target protein in the soluble fraction by Western blot or mass spectrometry.

  • Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve upon compound treatment indicates target engagement.

Gene Expression Profiling by RNA-sequencing

Objective: To identify global changes in gene expression in response to this compound treatment.

Methodology:

  • Treat cells with this compound or vehicle at a specific concentration and time point.

  • Isolate total RNA from the cells.

  • Assess RNA quality and quantity.

  • Prepare sequencing libraries from the RNA samples.

  • Perform high-throughput sequencing.

  • Align the sequencing reads to a reference genome and quantify gene expression levels.

  • Identify differentially expressed genes between the this compound-treated and control groups.

  • Perform pathway analysis to identify biological processes affected by the compound.

Cytotoxicity Assay (LDH Release)[13]

Objective: To assess the cytotoxic potential of this compound.

Methodology:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for 24-72 hours.

  • Include a positive control for maximum LDH release (e.g., lysis buffer) and a negative control (vehicle).

  • Collect the cell culture supernatant.

  • Add the LDH assay reagent to the supernatant.

  • Incubate and measure the absorbance or fluorescence according to the manufacturer's instructions.

  • Calculate the percentage of cytotoxicity relative to the positive control.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)[14][18][20]

Objective: To determine if this compound induces apoptosis.

Methodology:

  • Treat cells with this compound or a vehicle control for a desired time period.

  • Harvest and wash the cells.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubate in the dark.

  • Analyze the stained cells by flow cytometry.

  • Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Visualizing Workflows and Pathways

Graphical representations of experimental workflows and signaling pathways can aid in understanding complex biological processes.

Experimental_Workflow cluster_in_silico In Silico Assessment cluster_in_vitro In Vitro Validation cluster_cellular Cellular Characterization Compound_Structure This compound Structure Database_Screening Computational Screening Compound_Structure->Database_Screening Predicted_Off_Targets List of Potential Off-Targets Database_Screening->Predicted_Off_Targets Kinase_Profiling Kinase Profiling Predicted_Off_Targets->Kinase_Profiling Proteome_Microarray Proteome Microarray Predicted_Off_Targets->Proteome_Microarray CETSA CETSA Kinase_Profiling->CETSA Proteome_Microarray->CETSA Gene_Expression Gene Expression Profiling CETSA->Gene_Expression Phenotypic_Assays Cytotoxicity & Apoptosis Assays CETSA->Phenotypic_Assays

Caption: A streamlined workflow for assessing the off-target effects of this compound.

Signaling_Pathway cluster_pathway Hypothetical Signaling Cascade Jasamplexoside_C This compound On_Target On-Target Kinase Jasamplexoside_C->On_Target Inhibits Off_Target_A Off-Target Kinase A Jasamplexoside_C->Off_Target_A Inhibits Downstream_Effector_1 Downstream Effector 1 On_Target->Downstream_Effector_1 Downstream_Effector_2 Downstream Effector 2 Off_Target_A->Downstream_Effector_2 Cellular_Response_On Desired Therapeutic Effect Downstream_Effector_1->Cellular_Response_On Cellular_Response_Off Unintended Cellular Effect Downstream_Effector_2->Cellular_Response_Off

Caption: On-target vs. off-target effects of this compound on a signaling pathway.

Conclusion and Future Directions

A multi-pronged approach combining in silico prediction, in vitro biochemical assays, and cell-based functional readouts is essential for a comprehensive assessment of the off-target effects of this compound. The data presented in this guide, although hypothetical, illustrate how a systematic investigation can build a detailed off-target profile. Future studies should focus on validating the identified off-targets in more complex in vivo models to better predict the clinical safety and efficacy of this compound. This integrated strategy will ultimately de-risk the progression of this promising compound through the drug development pipeline.

References

"benchmarking the antioxidant capacity of Jasamplexoside C against known antioxidants"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the antioxidant capacity of the novel secoiridoid glucoside, Jasamplexoside C. Due to the limited availability of published experimental data on the antioxidant activity of isolated this compound, this document benchmarks the performance of well-established antioxidants—Trolox, Ascorbic Acid (Vitamin C), and Quercetin—across standard in vitro assays. The provided data on these known compounds can serve as a reference standard for future experimental evaluations of this compound.

Secoiridoids, a class of natural compounds found in the Oleaceae family, which includes the Jasminum genus, are recognized for their diverse biological activities, including antioxidant effects. While extracts of Jasminum species have demonstrated antioxidant potential, specific data for isolated constituents like this compound are not yet widely available.

Comparative Antioxidant Capacity

The antioxidant capacities of Trolox, Ascorbic Acid, and Quercetin are commonly evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ORAC (Oxygen Radical Absorbance Capacity). The results are typically expressed as IC50 values (the concentration required to scavenge 50% of free radicals) or Trolox Equivalence Antioxidant Capacity (TEAC) values. Lower IC50 values indicate higher antioxidant activity.

AntioxidantAssayIC50 / TEAC ValueReference
Trolox DPPHTEAC: 1.00 (by definition)[1][2]
ABTSTEAC: 1.00 (by definition)[1][2]
ORACStandard for comparison[3]
Ascorbic Acid DPPHIC50: ~2-5 µg/mL[4]
ABTSTEAC: ~1.0-1.1[5]
ORAC~0.5-1.0 µmol TE/µmol
Quercetin DPPHIC50: ~1-3 µg/mL[4]
ABTSTEAC: ~1.5-4.7[5]
ORAC~4.0-8.0 µmol TE/µmol

Note: The values presented in this table are approximate and can vary depending on the specific experimental conditions. It is crucial to perform a direct comparative analysis under identical conditions for accurate benchmarking.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate the experimental design for evaluating this compound.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).

    • Prepare a series of dilutions of the test compound (this compound) and standard antioxidants (Trolox, Ascorbic Acid, Quercetin) in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test and standard solutions.

    • A control well should contain 100 µL of DPPH solution and 100 µL of methanol.

    • A blank well should contain 200 µL of methanol.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

    • To generate the ABTS•+ solution, mix the two stock solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours.

    • Before use, dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Prepare a series of dilutions of the test compound and standard antioxidants.

    • Add a small volume of the antioxidant solution (e.g., 10 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 1 mL).

  • Incubation and Measurement:

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • Results can be expressed as IC50 values or as TEAC values by comparing the antioxidant's activity to that of Trolox.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.

Protocol:

  • Reagent Preparation:

    • Prepare a working solution of the fluorescent probe (e.g., fluorescein) in a phosphate (B84403) buffer (pH 7.4).

    • Prepare a solution of the peroxyl radical generator, AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), in the same buffer.

    • Prepare a series of dilutions of the test compound and Trolox standard.

  • Assay Procedure:

    • In a black 96-well microplate, add the fluorescein (B123965) solution to each well, followed by the test compound or Trolox standard.

    • Incubate the plate at 37°C for a short period.

    • Initiate the reaction by adding the AAPH solution to all wells.

  • Measurement:

    • Immediately begin monitoring the fluorescence decay kinetically over time (e.g., every minute for 1-2 hours) at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

  • Calculation:

    • Calculate the area under the fluorescence decay curve (AUC) for each sample and the blank (buffer only).

    • The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.

    • The ORAC value is determined by comparing the net AUC of the sample to a standard curve generated with Trolox and is expressed as micromoles of Trolox equivalents (TE) per gram or mole of the sample.

Visualizing Experimental Workflows

To aid in the conceptualization of these antioxidant assays, the following diagrams illustrate the general workflow and the underlying signaling principles.

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Reagents (Radical/Probe, Antioxidant) Samples Prepare Sample Dilutions Mix Mix Reagents and Samples Samples->Mix Incubate Incubate Mix->Incubate Measure Measure Absorbance/ Fluorescence Incubate->Measure Calculate Calculate % Inhibition/ AUC Measure->Calculate Results Determine IC50/ TEAC Value Calculate->Results

Figure 1. General workflow for in vitro antioxidant capacity assays.

Radical_Scavenging_Mechanism FreeRadical Free Radical (e.g., DPPH•, ABTS•+) ScavengedRadical Scavenged Radical FreeRadical->ScavengedRadical Donates e- or H• Antioxidant Antioxidant (e.g., this compound) OxidizedAntioxidant Oxidized Antioxidant Antioxidant->OxidizedAntioxidant Loses e- or H•

Figure 2. Simplified mechanism of radical scavenging by an antioxidant.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Jasamplexoside C

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical compounds are fundamental to ensuring a safe laboratory environment and protecting the environment. This document provides a comprehensive, step-by-step guide for the proper disposal of Jasamplexoside C, a naturally occurring iridoid. In the absence of specific disposal protocols for this compound, the following procedures are based on general best practices for handling chemical waste in a laboratory setting.

Key Chemical and Safety Data

A summary of essential information for this compound is provided below. This data is critical for safe handling and in the event of a spill or exposure.

PropertyValue
CAS Number 147742-02-7[1]
Molecular Formula C42H54O
Molecular Weight Not specified in search results
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.[1]
Storage Store in a well-ventilated place. Keep container tightly closed. Store locked up.[2]

Standard Operating Procedure for Disposal

This section outlines the procedural, step-by-step guidance for the safe disposal of this compound waste.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is mandatory to wear the appropriate Personal Protective Equipment (PPE) to minimize exposure.

  • Eye Protection : Wear chemical safety goggles or glasses.[2]

  • Hand Protection : Use chemical-resistant gloves, such as nitrile gloves.[2]

  • Body Protection : A laboratory coat must be worn.[2]

  • Respiratory Protection : If there is a risk of generating dust or aerosols, use a suitable respirator.[2]

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent unintended reactions and ensure compliant disposal.

Solid Waste (Unused or Expired Product):

  • Place the solid this compound waste into a clearly labeled, sealed container suitable for chemical waste.

  • The label should include the chemical name ("this compound"), the primary hazard(s), and the date.

Liquid Waste (Solutions):

  • Do not pour solutions containing this compound down the drain. [3][4]

  • Collect all liquid waste in a dedicated, leak-proof, and clearly labeled container.[3][4] Ensure the container is compatible with the solvent used.

  • The label should clearly identify the contents, including the name and approximate concentration of this compound and the solvent(s).

Contaminated Materials:

  • Items such as gloves, weighing papers, pipette tips, and paper towels that have come into contact with this compound should be considered chemical waste.[3][4]

  • Collect these materials in a designated, sealed plastic bag or container.[3]

  • Label the container as "Chemically Contaminated Items" and list the chemical contaminant(s).[5]

Step 3: Storage of Chemical Waste

Store all waste containers in a designated, well-ventilated chemical waste storage area, away from incompatible materials, until collection.[2][6]

Step 4: Waste Disposal

Arrange for the collection of the chemical waste by a licensed and certified hazardous waste disposal company.[3] Adhere to all local, state, and federal regulations for chemical waste disposal.

Emergency Procedures: Spill and Exposure

In the event of a spill or accidental exposure to this compound, follow these immediate safety protocols.

Spill Response:

  • Evacuate and Ventilate : If a significant spill occurs, evacuate the immediate area and ensure it is well-ventilated.[3]

  • Containment : For liquid spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[3]

  • Collection : Carefully scoop up the absorbed material or spilled solid and place it in a suitable, closed container for disposal as chemical waste.[3]

  • Decontamination : Clean the spill area thoroughly with an appropriate solvent (e.g., alcohol), followed by soap and water.[2][3] Collect all cleaning materials as contaminated waste.

  • Reporting : Report the spill to your institution's Environmental Health and Safety (EHS) department.[3]

Exposure Response:

  • If on Skin : Wash the affected area with plenty of soap and water.[2] Remove contaminated clothing and wash it before reuse.[2]

  • If in Eyes : Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing.[2]

  • If Inhaled : Move the individual to fresh air and keep them at rest in a position comfortable for breathing.[2]

  • If Swallowed : Rinse the mouth with water.[2]

  • Seek Medical Attention : In all cases of significant exposure, or if symptoms persist, seek immediate medical attention.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound waste.

JasamplexosideC_Disposal_Workflow cluster_prep Preparation cluster_waste_type Waste Identification cluster_collection Segregation & Collection cluster_storage_disposal Final Steps start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste: Collect in a labeled, sealed container. waste_type->solid_waste Solid liquid_waste Liquid Waste: Collect in a labeled, leak-proof container. NO DRAIN DISPOSAL. waste_type->liquid_waste Liquid contaminated_items Contaminated Items: Collect in a labeled, sealed bag or container. waste_type->contaminated_items Contaminated Material storage Store waste in a designated chemical waste area. solid_waste->storage liquid_waste->storage contaminated_items->storage disposal Arrange for pickup by a licensed hazardous waste disposal company. storage->disposal end End: Proper Disposal Complete disposal->end

References

Standard Operating Procedure: Safe Handling and Disposal of Jasamplexoside C

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Jasamplexoside C was not found. This guide is based on recommended best practices for handling chemical compounds of unknown toxicity. Researchers must perform a risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before beginning work.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural guidance outlines the necessary personal protective equipment (PPE), operational plans for safe handling, and compliant disposal methods.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The minimum required PPE for handling this compound is detailed below. Always wear more protection than the minimum listed if the experimental conditions warrant it.[1]

Equipment Specification Purpose
Eye Protection Safety goggles with side-shields or a face shield.[2][3]Protects eyes from splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., Nitrile).[2]Prevents skin contact. Change gloves immediately if contaminated.
Body Protection Impervious clothing, such as a laboratory coat.[2]Protects skin from accidental spills. Clothing should be loose-fitting.[3]
Respiratory Protection Required when handling the solid compound or if dusts/aerosols may be generated.[2]Prevents inhalation of the compound. Use in a well-ventilated area.[2]

Operational Plan: Handling Procedures

Adherence to a strict operational protocol is crucial for minimizing exposure risk and ensuring a safe laboratory environment.

Engineering Controls
  • Ventilation: Always handle this compound, both in solid and solution form, inside a certified chemical fume hood to ensure adequate ventilation.[2]

  • Safety Stations: Ensure a safety shower and an eye wash station are readily accessible and unobstructed.[2]

Personal Hygiene
  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[2]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[2]

  • Remove any contaminated clothing immediately and wash it before reuse.[2]

Spill Response Protocol

In the event of a spill, follow these steps:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure the area is well-ventilated.[4]

  • Containment: Prevent further leakage or spillage. Do not allow the chemical to enter drains or water courses.[2][4]

  • Absorption:

    • For liquid spills , cover with an inert absorbent material like vermiculite (B1170534) or sand.[4]

    • For solid spills , carefully sweep or scoop the material to avoid generating dust.

  • Collection: Place the absorbed material or solid waste into a suitable, sealed, and clearly labeled container for hazardous waste disposal.[4]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., alcohol) followed by soap and water.[2][4] Collect all cleaning materials as contaminated waste.[4]

  • Reporting: Report the spill to your institution's EHS department.[4]

Disposal Plan

Proper segregation and disposal of chemical waste are critical for safety and regulatory compliance. Never dispose of this compound down the drain.[4]

Waste Segregation
  • Solid Waste: Place unused or expired solid this compound into a clearly labeled, sealed container for chemical waste.[4]

  • Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and clearly labeled waste container.[4] Ensure the container material is compatible with the solvent used.[5][6]

  • Contaminated Materials: All items that have come into contact with the compound (e.g., gloves, pipette tips, weighing papers, contaminated labware) must be disposed of as hazardous chemical waste.[4][7] Collect these items in a designated, sealed container.[4]

Container Management
  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and list all chemical contents.[5]

  • Storage: Keep waste containers tightly closed except when adding waste.[5] Store them in a designated, well-ventilated chemical waste storage area, segregated from incompatible materials.[4][5]

  • Empty Product Containers: The original product container, once empty, should be triple-rinsed with a suitable solvent.[5] The rinsate must be collected as hazardous waste.[5] After rinsing, deface the original label and dispose of the container according to institutional guidelines.[8]

Final Disposal
  • Arrange for the collection of all hazardous waste by a licensed and certified disposal company, following all local, state, and federal regulations.[4]

Visual Workflow and Logic Diagrams

The following diagrams illustrate the procedural flow for safely handling and disposing of this compound.

G cluster_prep Preparation & Handling cluster_post Post-Handling & Decontamination cluster_disposal Waste Management & Disposal RiskAssessment 1. Conduct Risk Assessment DonPPE 2. Don Required PPE RiskAssessment->DonPPE Workstation 3. Prepare Fume Hood Workstation DonPPE->Workstation Handling 4. Handle this compound Workstation->Handling SegregateWaste 5. Segregate Waste Handling->SegregateWaste Decontaminate 6. Decontaminate Work Area SegregateWaste->Decontaminate DoffPPE 7. Doff PPE Correctly Decontaminate->DoffPPE WashHands 8. Wash Hands Thoroughly DoffPPE->WashHands StoreWaste 9. Store Waste in Designated Area WashHands->StoreWaste SchedulePickup 10. Arrange for EHS Pickup StoreWaste->SchedulePickup

Caption: Workflow for Handling this compound.

G Spill Spill Occurs Evacuate Evacuate & Ventilate Area Spill->Evacuate Contain Contain Spill Evacuate->Contain Absorb Absorb / Collect Material Contain->Absorb Package Package as Hazardous Waste Absorb->Package Decontaminate Decontaminate Spill Area Package->Decontaminate Report Report to EHS Decontaminate->Report

Caption: this compound Spill Response Plan.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.